Protein kinase inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H31F2N7O |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31F2N7O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39)/t26-/m1/s1 |
InChI Key |
RUNUMABDVCXWMO-AREMUKBSSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The ERK5 Signaling Pathway: A Core Regulator of Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the Extracellular signal-regulated kinase 5 (ERK5) signaling pathway and its critical role in the progression of various cancers. ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key transducer of signals from various extracellular stimuli, including growth factors and stress, to the nucleus, where it regulates gene expression programs that control cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of the ERK5 pathway has been implicated in the development and progression of numerous malignancies, making it an attractive target for novel anti-cancer therapies.[2][3]
The Core ERK5 Signaling Cascade
The ERK5 signaling pathway is a three-tiered kinase cascade, analogous to other Mitogen-Activated Protein Kinase (MAPK) pathways.[4] The canonical activation of this pathway begins with the activation of MAPK Kinase Kinase 2 or 3 (MEKK2/3) in response to upstream signals such as growth factors (e.g., EGF, FGF) and cellular stress.[5] MEKK2/3 then phosphorylates and activates MAPK Kinase 5 (MEK5), the specific upstream activator of ERK5.[5] Activated MEK5, in turn, phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to a conformational change that unleashes its kinase activity.[1]
Upon activation, ERK5 can phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus.[4] A unique feature of ERK5 is its large C-terminal domain which contains a nuclear localization signal and a transcriptional activation domain.[4] This allows activated ERK5 to translocate to the nucleus and directly regulate the activity of several transcription factors, including the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and AP-1.[6][7] This nuclear activity of ERK5 drives the expression of genes involved in cell cycle progression, such as Cyclin D1, and cell survival.[6][8]
In the cytoplasm, ERK5 can influence cell motility and invasion through its interaction with and phosphorylation of proteins such as Focal Adhesion Kinase (FAK).[3][8] The multifaceted roles of ERK5 in promoting key hallmarks of cancer have established it as a significant contributor to tumor progression and a promising target for therapeutic intervention.
Quantitative Analysis of ERK5 in Cancer
The upregulation and hyperactivity of the ERK5 pathway are frequently observed in various cancers and often correlate with poor prognosis.[6][9] The following tables summarize key quantitative data regarding ERK5 expression, the efficacy of its inhibitors, and the functional consequences of its inhibition in cancer models.
Table 1: Expression and Amplification of ERK5 in Human Cancers
| Cancer Type | Observation | Method | Significance/Note |
| Hepatocellular Carcinoma (HCC) | MAPK7 (ERK5 gene) copy number increase in 53% of primary tumors.[10] | Microarray | Suggests gene amplification as a mechanism of ERK5 overexpression.[10] |
| Breast Cancer (HER2+) | High ERK5 mRNA expression correlates with worse relapse-free and distant metastasis-free survival.[9] | Kaplan-Meier Analysis | Indicates prognostic value of ERK5 expression.[9] |
| Glioblastoma (GBM) | Significantly increased ERK5 mRNA expression compared to normal brain tissue.[11] | Analysis of REMBRANDT dataset | Higher expression is associated with worse patient survival.[11] |
| Various Cancers (TCGA) | Highest ERK5 expression in Skin Cutaneous Melanoma (SKCM).[6] | RSEM | Expression is heterogeneous across tumor types.[6] |
Table 2: IC50 Values of Selected ERK5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| XMD8-92 | HeLa | Cervical Cancer | ~1.5[3] |
| TG02 | Multiple Myeloma Cell Lines | Multiple Myeloma | 0.043[3] |
| XMD8-92 | Acute Myeloid Leukemia (Kasumi-1) | Acute Myeloid Leukemia | Not specified, but effective at inducing apoptosis.[2] |
Table 3: Effects of ERK5 Inhibition/Knockdown on Cancer Cell Proliferation and Viability
| Cancer Cell Line | Method of Inhibition | Effect on Proliferation/Viability | Quantitative Change |
| Acute Myeloid Leukemia (HL-60) | siRNA | Inhibition of cell viability.[1] | 39.2% inhibition after 72 hours.[1] |
| Glioblastoma | siPOOLs | Reduced cell viability in the presence of TMZ.[11] | Significant increase in cytotoxicity of TMZ.[11] |
| Non-Small Cell Lung Cancer (A549) | Overexpression of ERK5 | Increased cell viability.[12] | Data presented graphically.[12] |
Table 4: Effects of ERK5 Inhibition/Knockdown on Cancer Cell Migration and Invasion
| Cancer Cell Line | Method of Inhibition | Effect on Migration/Invasion | Quantitative Change |
| Non-Small Cell Lung Cancer (A549) | Overexpression of ERK5 | Increased invasion through Matrigel.[12] | Data presented graphically.[12] |
| Endothelial Cells | Constitutive activation of MEK5/ERK5 | Blocked basic cell migration.[13] | Data presented graphically.[13] |
| Head and Neck Cancer (OECM1) | shRNA knockdown of BMI1 (upstream of ERK3) | Reduced migration.[14] | Data presented graphically.[14] |
Table 5: Effects of ERK5 Inhibition/Knockdown on Apoptosis in Cancer Cells
| Cancer Cell Line | Method of Inhibition | Effect on Apoptosis | Quantitative Change |
| Acute Myeloid Leukemia (Kasumi-1) | XMD8-92 | Increased proportion of cells in sub-G1 phase (apoptosis).[2] | 37.7% (without G-CSF) and 47.4% (with G-CSF) in sub-G1.[2] |
| Acute Myeloid Leukemia (HL-60) | siRNA | Increased spontaneous apoptosis.[15] | Data presented graphically.[15] |
| Non-Small Cell Lung Cancer (A549, A427) | XMD8-92 (in combination with Seliciclib) | Synergistic induction of cell death by apoptosis.[16] | Data presented graphically.[16] |
Key Experimental Protocols
Investigating the ERK5 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the key experiments cited in ERK5 research.
Western Blot Analysis of ERK5 Phosphorylation
This protocol describes the detection of total and phosphorylated ERK5 in cell lysates to assess the activation state of the pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-total ERK5, anti-phospho-ERK5 [Thr218/Tyr220])
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK5 antibody as a loading control.
-
Transwell Migration and Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer, key processes in metastasis.
Materials:
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Preparation:
-
(For invasion assay) Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the Transwell inserts with serum-free medium.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Transwell insert.
-
-
Assay Assembly:
-
Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for a suitable duration (e.g., 24-48 hours) to allow for cell migration/invasion.
-
-
Staining and Visualization:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the migrated/invaded cells with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
-
Quantification:
-
Count the number of stained cells in several random fields of view under a microscope.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion
The ERK5 signaling pathway is a pivotal regulator of multiple processes that are central to cancer progression. Its consistent upregulation in a wide range of tumors and its association with poor clinical outcomes underscore its significance as a therapeutic target. The development of specific inhibitors targeting ERK5 holds promise for novel anti-cancer strategies, either as monotherapies or in combination with existing treatments, to overcome drug resistance and improve patient outcomes. Further research into the intricate regulatory mechanisms of the ERK5 pathway and the identification of predictive biomarkers for ERK5 inhibitor sensitivity will be crucial for the successful clinical translation of these targeted therapies.
References
- 1. e-century.us [e-century.us]
- 2. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Expression of Erk5 in Early Stage Breast Cancer and Association with Disease Free Survival Identifies this Kinase as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 is a target for gene amplification at 17p11 and promotes cell growth in hepatocellular carcinoma by regulating mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Extracellular signal regulated kinase 5 promotes cell migration, invasion and lung metastasis in a FAK-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEK5/ERK5 Signaling Modulates Endothelial Cell Migration and Focal Contact Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Extracellular Signal-Regulated Kinase 5 (ERK5) in Tumor Angiogenesis and Metastasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is the most recently discovered member of the mitogen-activated protein kinase (MAPK) family.[1] While initially less studied than its counterparts like ERK1/2, a growing body of evidence has implicated the MEK5/ERK5 signaling pathway as a critical regulator of cancer progression.[1][2] This pathway is activated by a range of stimuli, including growth factors and cellular stress, and plays a pivotal role in fundamental cellular processes such as proliferation, survival, and differentiation.[3][4] In the context of oncology, dysregulation of ERK5 signaling has been linked to several cancer hallmarks, including the promotion of tumor angiogenesis and the facilitation of metastasis.[2][5] Elevated expression of ERK5 and its upstream activator MEK5 often correlates with advanced tumor stages, increased metastatic risk, and poor patient prognosis in various cancers, including breast, prostate, lung, and colon cancer.[5][6][7] This technical guide provides an in-depth overview of the ERK5 signaling cascade, its specific mechanisms in driving tumor angiogenesis and metastasis, detailed experimental protocols for its study, and its potential as a therapeutic target in cancer treatment.
The Core MEK5/ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered signaling module.[8] It is typically initiated by upstream signals from growth factors or stress stimuli that activate MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3.[4][8] These kinases then phosphorylate and activate the dual-specificity MAPK kinase, MEK5, which is the sole known direct activator of ERK5.[5] MEK5, in turn, phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to its activation.[8][9]
Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal and a transcriptional activation domain.[8] Upon activation, ERK5 can translocate to the nucleus where it phosphorylates and activates various transcription factors, including those from the myocyte enhancer factor 2 (MEF2) family, c-Myc, and activator protein-1 (AP-1), thereby regulating the expression of genes involved in cell proliferation, survival, and differentiation.[5][10][11]
Role of ERK5 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for supplying tumors with oxygen and nutrients.[12] The ERK5 signaling pathway is a critical component of tumor-associated angiogenesis.[13][14] Conditional knockout of the ERK5 gene in mice impairs the formation of functional blood vessels in tumor xenografts, leading to reduced tumor growth.[5][11]
Regulation of Pro-Angiogenic Factors
ERK5 promotes angiogenesis primarily through the regulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic cytokine.[15] Under hypoxic conditions, a common feature of the tumor microenvironment, ERK5 can be activated and promote the expression and secretion of VEGF.[15][16] In endothelial cells, VEGF stimulation activates ERK5 through a VEGFR-2/PLCγ-dependent pathway.[9] This activation is crucial for endothelial cell survival, migration, and the formation of tubular structures, which are foundational processes of angiogenesis.[15][17] Inhibition of ERK5 phosphorylation has been shown to significantly impair these VEGF-driven angiogenic processes.[15]
Role of ERK5 in Tumor Metastasis
Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site.[18] ERK5 signaling is implicated in multiple stages of this cascade, particularly through the promotion of cell motility, invasion, and the epithelial-to-mesenchymal transition (EMT).[5][6]
Epithelial-to-Mesenchymal Transition (EMT)
EMT is a crucial process where stationary epithelial cells acquire a motile, mesenchymal phenotype, enabling invasion and dissemination.[10][18] The MEK5/ERK5 pathway is a key driver of EMT.[18] Activators of ERK5, such as TGF-β, can induce EMT in various cancer types.[10][19] ERK5 activation leads to the upregulation of key EMT-inducing transcription factors, including SNAIL, SLUG, and ZEB1/2.[10][13][20] This results in the downregulation of the epithelial marker E-cadherin, a hallmark of EMT, which weakens cell-cell adhesion and facilitates cell detachment.[20]
Cell Migration and Invasion
ERK5 promotes cell migration and invasion through its interaction with several cytosolic targets involved in cytoskeleton remodeling and cell adhesion.[7] A critical downstream effector is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell motility.[6][7] ERK5 can regulate the expression and phosphorylation of FAK.[6] Specifically, ERK5 has been shown to control the phosphorylation of FAK at Tyr397 in a kinase-independent manner, which is critical for the invasive capability of triple-negative breast cancer cells.[21] Furthermore, ERK5 activation can increase the release of matrix metalloproteinases (MMPs), such as MMP9, which degrade the extracellular matrix (ECM), clearing a path for tumor cell invasion.[10][20]
Quantitative Data Summary
The upregulation of ERK5 and its impact on cancer progression have been quantified in numerous studies. The following tables summarize key findings regarding ERK5 expression and the effects of its inhibition.
Table 1: ERK5 Expression and Correlation with Clinical Outcomes
| Cancer Type | Finding | Clinical Correlation | Reference |
|---|---|---|---|
| Lung Adenocarcinoma | High combined MEK5 & ERK5 expression | Associated with poor overall survival. | [1] |
| Prostate Cancer | High ERK5 expression | Related to bone metastasis and poor prognosis. | [6] |
| Oral Squamous Cells | High p-ERK5 expression | Associated with a more advanced tumor stage. | [6] |
| HER2+ Breast Cancer | High ERK5 expression | Associated with worse disease-free survival. | [5] |
| Colorectal Cancer | High ERK5 mRNA expression | Correlated with worse overall survival. | [7] |
| Osteosarcoma | ERK5 overexpression | Associated with metastasis and poor treatment response. |[7] |
Table 2: Effects of ERK5 Inhibition on Cancer Cells
| Cancer Model | Inhibition Method | Observed Effect | Reference |
|---|---|---|---|
| Pancreatic (AsPC-1 xenografts) | XMD8-92 (inhibitor) | Inhibited xenograft growth in vivo. | [13] |
| Neuroblastoma | XMD8-92 (inhibitor) | Reduced cell proliferation in vitro and xenograft growth in vivo. | [1] |
| HER2+ Breast Cancer (resistant) | JWG-045 (inhibitor) | Reduced cell numbers by ~25-35% and enhanced sensitivity to lapatinib. | [22] |
| Multiple Cancer Types | XMD8-92 (inhibitor) | Decreased tumor volume. | [5] |
| Triple-Negative Breast Cancer | shRNA-mediated knockdown | Decreased formation of metastatic lesions. | [5] |
| Tobacco Smoke-Induced EMT | XMD8-92 (inhibitor) | Abrogated TS-triggered activation of ERK5 and EMT alterations in mice. |[23] |
Key Experimental Protocols & Workflows
Studying the role of ERK5 in angiogenesis and metastasis requires a combination of in vitro and in vivo techniques.
General Experimental Workflow
A typical research workflow involves validating ERK5's role in a specific cancer type, assessing the impact of its inhibition on cancer hallmarks in vitro, and finally, confirming these findings in a preclinical in vivo model.
Detailed Methodologies
-
Immunohistochemistry (IHC) for ERK5/p-ERK5 Expression:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide to block endogenous peroxidases, followed by goat serum) to prevent non-specific binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for total ERK5 or phosphorylated ERK5 (p-ERK5 T218/Y220) overnight at 4°C.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the antigen site.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: Staining intensity and the percentage of positive cells are scored to determine ERK5 expression levels.[24][25]
-
-
In Vivo Tumor Xenograft and Metastasis Model:
-
Cell Preparation: A suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a sterile medium or Matrigel is prepared.
-
Implantation: The cell suspension is injected into immunocompromised mice (e.g., NOD/SCID or athymic nude mice). For subcutaneous models, injection is in the flank.[5] For orthotopic models (e.g., breast cancer), injection is into the mammary fat pad.[13] For experimental metastasis assays, cells are injected intravenously via the tail vein to assess lung colonization.[26]
-
Tumor Growth Monitoring: Primary tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment (e.g., ERK5 inhibitor administered via oral gavage or IP injection) and control (vehicle) groups.[27]
-
Metastasis Assessment: At the end of the study, lungs and other organs are harvested, fixed, and examined for metastatic nodules. Metastatic burden can be quantified by counting surface nodules or through histological analysis of sectioned tissue.[26]
-
-
In Vitro Endothelial Tube Formation Assay (Angiogenesis):
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of conditioned media from cancer cells (treated vs. untreated with an ERK5 inhibitor) or direct treatment with recombinant VEGF and/or an ERK5 inhibitor.
-
Incubation: Cells are incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).
-
Imaging & Analysis: The formation of tubes is observed and photographed under a microscope. The degree of angiogenesis is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).[15]
-
-
Transwell Invasion Assay:
-
Chamber Preparation: Transwell inserts (e.g., 8 µm pore size) are coated with a layer of Matrigel to simulate the basement membrane.
-
Cell Seeding: Cancer cells, pre-treated with an ERK5 inhibitor or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 16-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[6]
-
Therapeutic Implications and Future Perspectives
The integral role of the MEK5/ERK5 pathway in driving tumor angiogenesis and metastasis makes it a promising therapeutic target.[2] Several small-molecule inhibitors targeting ERK5 have been developed, such as XMD8-92, which has demonstrated efficacy in reducing tumor growth and metastasis in various preclinical models.[5][13] Targeting ERK5 could offer several therapeutic benefits:
-
Inhibition of Tumor Growth: By blocking ERK5-mediated angiogenesis, tumors can be starved of essential nutrients and oxygen.[5][13]
-
Prevention of Metastasis: Inhibiting ERK5 can suppress the EMT program and reduce cell motility and invasion, thereby lowering the risk of metastatic spread.[10][18]
-
Overcoming Therapy Resistance: The MEK5/ERK5 pathway has been identified as an escape route that sustains tumor cell survival and proliferation under drug stress, such as resistance to anti-HER2 therapy in breast cancer or MAPK inhibitors in melanoma.[3][4][22] Combining ERK5 inhibitors with existing targeted therapies may therefore represent a powerful strategy to overcome or delay the onset of drug resistance.[22]
However, the development of ERK5 inhibitors is not without challenges. Issues of kinase selectivity and the potential for off-target effects must be carefully addressed.[11][28] Furthermore, some studies suggest that the kinase activity of ERK5 may be dispensable for certain cancer cell functions, highlighting the complexity of its signaling.[11][28] Future research should focus on developing highly selective inhibitors and exploring novel therapeutic strategies, such as bifunctional degraders of ERK5, to fully exploit this pathway for cancer treatment.[11]
References
- 1. Impact of ERK5 on the Hallmarks of Cancer [mdpi.com]
- 2. The MEK5/ERK5 signalling pathway in cancer: a promising novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MEK5/ERK5 Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular signal regulated kinase 5 promotes cell migration, invasion and lung metastasis in a FAK-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer [mdpi.com]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. The role and regulation of VEGF-mediated ERK5 activity in endothelial cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 10. Molecular Mechanisms of Epithelial to Mesenchymal Transition Regulated by ERK5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]
- 13. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 15. Frontiers | The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Mechanisms of Epithelial to Mesenchymal Transition Regulated by ERK5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Myeloid ERK5 deficiency suppresses tumor growth by blocking protumor macrophage polarization via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. pubs.acs.org [pubs.acs.org]
The function of ERK5 in inflammatory response regulation
An In-depth Technical Guide on the Function of ERK5 in Inflammatory Response Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family. Unlike its counterparts, ERK5 possesses a large C-terminal domain that confers transcriptional activation capabilities, adding a layer of complexity to its cellular functions. Initially implicated in developmental processes, particularly cardiovascular development and vascular integrity, ERK5 has emerged as a critical and complex regulator of the inflammatory response.[1][2] Its role is notably controversial, with a growing body of evidence supporting both pro- and anti-inflammatory functions depending on the cellular context, stimulus, and local hemodynamic conditions.[1][3] This guide provides a comprehensive overview of the MEK5-ERK5 signaling axis in inflammation, detailing its dual roles, downstream targets, and the ongoing debate regarding its kinase-dependent versus independent functions. Understanding these intricate mechanisms is paramount for developing targeted therapeutic strategies for a range of inflammatory diseases and cancers.
The Canonical MEK5-ERK5 Signaling Pathway
ERK5 is the terminal kinase in a distinct three-tiered MAPK cascade. Its activation is uniquely mediated by the upstream MAPK kinase, MEK5.[4] The pathway is initiated by a diverse array of extracellular stimuli, including growth factors (EGF, VEGF), pro-inflammatory cytokines (TNF-α, IL-1β), and various cellular stressors such as oxidative stress, osmotic stress, and mechanical forces like fluid shear stress.[5][6][7] These stimuli activate upstream MAPK kinase kinases (MAPKKKs), primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5.[4] Activated MEK5 then phosphorylates ERK5 on a specific TEY (Threonine-Glutamate-Tyrosine) motif within its activation loop (Thr219/Tyr221), leading to a conformational change and full kinase activation.[4]
Activated ERK5 undergoes autophosphorylation on multiple residues within its C-terminal domain, which exposes a nuclear localization signal (NLS).[8] This allows ERK5 to translocate from the cytoplasm to the nucleus, where it can directly phosphorylate a host of transcription factors and also function as a transcriptional co-activator, thereby regulating the expression of genes critical to the inflammatory response.[1][4]
References
- 1. Extracellular signal–regulated kinase 5 promotes acute cellular and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of ERK5 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key player in cellular signaling cascades that govern proliferation, differentiation, and survival.[1] Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ERK5 kinase inhibitors, presenting key data, experimental methodologies, and a visual representation of the underlying biological and experimental frameworks.
The ERK5 Signaling Pathway: A Cascade of Activation
The ERK5 signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade.[4] It is primarily activated by growth factors and cellular stresses.[1] The canonical activation pathway begins with the activation of Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3), which in turn phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5).[5] MEK5 is the specific upstream activator of ERK5, phosphorylating it on threonine and tyrosine residues (Thr219/Tyr221) within the TEY activation loop.[6][7]
Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors like the myocyte enhancer factor-2 (MEF2) family, c-Myc, and c-Fos, thereby regulating gene expression.[3][5] This intricate signaling cascade is a critical regulator of cellular processes, and its aberrant activation can drive tumorigenesis.[2][8]
Structure-Activity Relationship of ERK5 Inhibitors
The development of small molecule inhibitors targeting the ATP-binding pocket of ERK5 has led to the discovery of several distinct chemical scaffolds. The following tables summarize the quantitative data for key ERK5 inhibitors, highlighting their potency and selectivity.
Table 1: Potency of Representative ERK5 Kinase Inhibitors
| Compound | Scaffold | Biochemical IC50 (ERK5) | Cellular EC50 (ERK5 Autophosphorylation) | Reference |
| XMD8-92 | Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one | 11 nM | 80 nM | [9] |
| ERK5-IN-1 (26) | Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one | 162 ± 6 nM | 90 ± 30 nM | [6][9] |
| TG02 | Macrocycle | 43 nM (Kd) | - | [5][6] |
| BIX02188 | - | 810 nM | - | [4] |
| BIX02189 | - | 59 nM | - | [4] |
| BAY-885 | - | 35 nM | 115 nM | [4] |
| JWG-071 | Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one | 88 nM | - | [4] |
| AX15836 | - | 8-170 nM | - | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.
Table 2: Selectivity Profile of Key ERK5 Inhibitors
| Compound | Selectivity Score (S10 KINOMEscan) | Notable Off-Targets | Reference |
| XMD8-92 | 0.012 (5/402 kinases) | BRD4, LRRK2 | [5][9] |
| ERK5-IN-1 (26) | 0.007 (3/442 kinases) | DCAMKL2, PLK4 | [6][9] |
| TG02 | Non-selective | CDK1, CDK2, CDK7, CDK9 | [5][6] |
| JWG-071 | >10-fold improved selectivity over BRD4 vs. XMD8-92 | LRRK2, DCAMKL1, PLK4 | [5] |
The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, found in XMD8-92 and ERK5-IN-1, has been a fertile ground for developing potent ERK5 inhibitors. Structure-activity relationship studies on this scaffold have demonstrated that modifications to the 2-aniline moiety can significantly impact both potency and selectivity.[9] For instance, the introduction of an ortho-ethoxy group in ERK5-IN-1 led to outstanding selectivity.[9] However, a significant challenge in ERK5 inhibitor development is managing off-target effects, particularly against bromodomain-containing protein 4 (BRD4) and Leucine-rich repeat kinase 2 (LRRK2).[5] More recent inhibitors like JWG-071 have shown improved selectivity over BRD4 by introducing steric hindrance that is not tolerated by the BRD4 active site.[5]
A noteworthy and complex aspect of ERK5 inhibitor pharmacology is the phenomenon of "paradoxical activation." Some small molecule inhibitors, upon binding to the ERK5 kinase domain, can induce a conformational change that exposes the nuclear localization signal, leading to the translocation of ERK5 to the nucleus and subsequent activation of its transcriptional targets, independent of its kinase activity.[5][6][10] This highlights the importance of carefully characterizing the downstream cellular effects of any new ERK5 inhibitor.
Experimental Protocols for Inhibitor Characterization
The evaluation of ERK5 inhibitors requires a multi-faceted approach, employing biochemical, cellular, and functional assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of ERK5.
Methodology:
-
Recombinant active ERK5 enzyme is incubated with a specific peptide substrate and ATP in a suitable buffer.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., ADP-Glo™).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular ERK5 Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block ERK5 activation in a cellular context.
Methodology:
-
Cells (e.g., HeLa, HEK293) are seeded in appropriate culture plates.
-
The cells are pre-treated with various concentrations of the inhibitor for a specified time.
-
ERK5 signaling is stimulated using an appropriate agonist, such as epidermal growth factor (EGF).
-
Following stimulation, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody specific for phosphorylated ERK5 (p-ERK5) at the TEY motif. A total ERK5 antibody is used as a loading control.
-
The band intensities are quantified, and the EC50 value is determined by plotting the inhibition of ERK5 phosphorylation against the inhibitor concentration.[7][9]
MEF2-Dependent Reporter Assay
Objective: To measure the functional consequence of ERK5 inhibition on its downstream transcriptional activity.
Methodology:
-
Cells (e.g., HEK293) are co-transfected with a reporter plasmid containing MEF2 binding sites upstream of a reporter gene (e.g., firefly luciferase) and a plasmid expressing a constitutively active form of MEK5 (MEK5-DD) to drive ERK5 activity. A control reporter plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
-
The transfected cells are treated with different concentrations of the ERK5 inhibitor.
-
After an incubation period, the cells are lysed, and the activities of both luciferases are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The EC50 value is calculated based on the dose-dependent inhibition of MEF2-driven reporter gene expression.[7][10]
Conclusion
The development of potent and selective ERK5 inhibitors holds significant promise for cancer therapy. A deep understanding of the structure-activity relationships within different chemical scaffolds is crucial for optimizing potency while minimizing off-target effects. The phenomenon of paradoxical activation adds a layer of complexity to ERK5 inhibitor pharmacology, necessitating a thorough evaluation of the cellular consequences of inhibitor binding. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of novel ERK5 inhibitors, from initial biochemical screening to functional cellular assays. Continued research in this area will undoubtedly lead to the development of novel therapeutics that effectively and safely target the ERK5 signaling pathway in cancer and other diseases.
References
- 1. ERK5: structure, regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural determinants for ERK5 (MAPK7) and leucine rich repeat kinase 2 activities of benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Elucidating ERK5 Function in Cancer Cell Lines Using CRISPR/Cas9-Mediated Knockout
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Unlike the well-studied ERK1/2 pathway, the ERK5 signaling cascade presents a distinct and parallel pathway with unique downstream targets and cellular functions.[1][2] The ERK5 pathway is initiated by mitogens, growth factors, and stress stimuli, leading to the sequential activation of MEKK2/3, MEK5, and finally ERK5.[1][2][4][5] Activated ERK5 translocates to the nucleus and regulates the activity of various transcription factors, including the MEF2 family, c-Myc, and c-Fos, thereby influencing critical cellular processes such as proliferation, survival, and motility.[1][4][5][6] Growing evidence suggests a significant role for ERK5 in cancer progression, metastasis, and resistance to targeted therapies, making it an attractive target for drug development.[1][2][6][7]
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes to study their function.[8][9][10] This application note provides a detailed protocol for utilizing CRISPR/Cas9 to generate ERK5 knockout cell lines and subsequently investigate the functional consequences on cell proliferation and migration. This approach offers a robust platform for researchers, scientists, and drug development professionals to dissect the role of ERK5 in various cancer models and to screen for potential therapeutic interventions targeting this pathway.
Materials and Methods
This section outlines the necessary reagents and protocols for the successful generation and functional characterization of ERK5 knockout cell lines.
Key Reagents
-
Cell Lines: Human cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
CRISPR/Cas9 System:
-
Cas9 nuclease expression vector (or stable Cas9-expressing cell line)
-
sgRNA expression vector (e.g., pX330) or synthetic sgRNAs[8]
-
-
Transfection Reagent: Lipofectamine 3000 or equivalent
-
Antibodies:
-
Primary antibody: Anti-ERK5/MAPK7[8]
-
Primary antibody: Anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Cell Culture: DMEM, FBS, Penicillin-Streptomycin, PBS, Trypsin-EDTA
-
Genomic DNA Extraction Kit
-
PCR Reagents: Taq polymerase, dNTPs, primers flanking the sgRNA target site
-
T7 Endonuclease I Assay Kit
-
Cell Migration Assay: Transwell chambers or wound healing assay supplies[12][13]
Experimental Workflow
The overall experimental workflow for studying ERK5 function using CRISPR/Cas9 is depicted below. This process begins with the design of specific sgRNAs targeting the MAPK7 gene (encoding ERK5), followed by the generation and validation of knockout cell lines, and culminates in functional assays to assess the phenotypic consequences of ERK5 loss.
References
- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 8. scbt.com [scbt.com]
- 9. Using CRISPR-Cas9 to Study ERK Signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockout of STK10 promotes the migration and invasion of cervical cancer cells - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of ERK5 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the in vivo efficacy of Extracellular signal-regulated kinase 5 (ERK5) inhibitors.
Introduction to ERK5 in Cancer
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] The MEK5/ERK5 signaling pathway is implicated in various cellular processes, including proliferation, survival, and migration.[3] Dysregulation of this pathway has been linked to the progression and metastasis of several cancers, including breast, lung, prostate, and colon cancer, making ERK5 a promising therapeutic target.[4] Preclinical studies using animal models are crucial for evaluating the anti-tumor efficacy of novel ERK5 inhibitors.
Animal Models for In Vivo Efficacy Studies
The choice of animal model is critical for obtaining clinically relevant data. Both xenograft and genetically engineered mouse models are commonly used to test the efficacy of ERK5 inhibitors.
1. Xenograft Models: These models involve the transplantation of human cancer cells into immunodeficient mice.
-
Subcutaneous Xenografts: This is the most common and technically straightforward model. Cancer cells are injected into the flank of the mouse, forming a palpable tumor that is easily measured.
-
Orthotopic Xenografts: In this model, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[1] This provides a more clinically relevant tumor microenvironment and allows for the assessment of metastasis.[1]
2. Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to develop tumors spontaneously. Conditional knockout models, where ERK5 is deleted in specific tissues, have been instrumental in understanding the role of ERK5 in tumor development and angiogenesis.[4]
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies evaluating the in vivo efficacy of ERK5 inhibitors.
| Cancer Type | Animal Model | ERK5 Inhibitor | Dosage & Administration | Tumor Growth Inhibition Rate | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | SKLB-D18 | 50 mg/kg, oral, daily | 79.88% | [5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | BVD-523 + XMD8-92 | 50 mg/kg each, oral, daily | 72.66% | [5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | BVD-523 | 50 mg/kg, oral, daily | 36.01% | [5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | XMD8-92 | 50 mg/kg, oral, daily | 7.75% | [5] |
| HeLa Cervical Cancer | HeLa Xenograft | XMD8-92 | 50 mg/kg, i.p., twice daily | Significant inhibition | [6][7] |
| Lewis Lung Carcinoma (LL/2) | LL/2 Syngeneic Xenograft | XMD8-92 | 50 mg/kg, i.p., twice daily | Significant inhibition | [6] |
| Pancreatic Cancer | AsPC-1 Xenograft | XMD8-92 | Not specified | Significant inhibition | [8] |
| Neuroblastoma | Human Neuroblastoma Xenograft | XMD8-92 + Crizotinib | Not specified | Synergistic reduction | [8] |
| Melanoma | A375 Xenograft | XMD8-92 | Not specified | Significant reduction | [9] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of an ERK5 inhibitor.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for TNBC)
-
Immunodeficient mice (e.g., SCID/Beige or NOD/SCID)
-
Matrigel™
-
ERK5 inhibitor (e.g., XMD8-92)
-
Vehicle for inhibitor dissolution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Inhibitor Administration: Administer the ERK5 inhibitor (e.g., XMD8-92 at 50 mg/kg) or vehicle to the respective groups. Administration can be intraperitoneal (i.p.) or oral, depending on the inhibitor's properties.[6] A typical regimen for XMD8-92 is twice daily i.p. injection.[6][7]
-
Data Collection and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days).[7] At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess the downstream effects of ERK5 inhibition.
Protocol 2: Orthotopic Xenograft Model (Triple-Negative Breast Cancer)
This protocol details the establishment of an orthotopic TNBC model.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Female immunodeficient mice (e.g., SCID/Beige)
-
Matrigel™
-
Surgical tools
Procedure:
-
Cell Preparation: Prepare cells as described in the subcutaneous model protocol.
-
Surgical Implantation: Anesthetize the mouse. Make a small incision to expose the inguinal mammary fat pad. Inject 50 µL of the cell suspension into the fat pad. Suture the incision.
-
Tumor Monitoring: Monitor tumor growth by palpation and caliper measurements.
-
Treatment and Analysis: Follow the treatment, data collection, and analysis steps as outlined in the subcutaneous model protocol.
Protocol 3: Western Blot Analysis of Tumor Tissue
This protocol is for assessing the levels of total and phosphorylated ERK5 and downstream targets in tumor lysates.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-p21)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize the frozen tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Immunohistochemistry (IHC) of Tumor Tissue
This protocol is for visualizing the expression and localization of proteins within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution
-
Primary antibodies
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding. Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection and Counterstaining: Apply the DAB substrate to visualize the antibody staining. Counterstain with hematoxylin.
-
Imaging: Dehydrate and mount the sections for microscopic analysis.
Visualizations
ERK5 Signaling Pathway
Caption: Simplified ERK5 signaling pathway leading to cancer hallmarks.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for testing ERK5 inhibitor efficacy in vivo.
References
- 1. ERK5 Is Required for Tumor Growth and Maintenance Through Regulation of the Extracellular Matrix in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
Detecting Phosphorylated ERK5: A Detailed Western Blot Protocol
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Unlike the more extensively studied ERK1/2, ERK5 possesses a unique C-terminal domain that contributes to its distinct regulation and function. The ERK5 signaling cascade is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[1] Activation of ERK5 involves a dual phosphorylation event on Threonine 218 and Tyrosine 220 (Thr218/Tyr220) within the activation loop, a modification catalyzed by the upstream kinase MEK5.[2][3][4][5]
Given its involvement in normal physiology and its dysregulation in diseases like cancer, the detection and quantification of phosphorylated ERK5 (p-ERK5) are of significant interest to researchers in both academic and industrial settings. Western blotting is a widely used and robust technique for the specific detection of p-ERK5, providing a semi-quantitative measure of its activation state. This document provides a detailed protocol for the detection of p-ERK5 by Western blot, including best practices for sample preparation, antibody selection, and data interpretation.
The ERK5 Signaling Pathway
The ERK5 signaling pathway is a three-tiered kinase cascade.[4][6] It is initiated by various extracellular stimuli that activate the MAP3Ks (MEKK2 and MEKK3). These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5.[2][4] Activated MEK5, in turn, specifically phosphorylates ERK5 at the Thr218 and Tyr220 residues in its activation loop, leading to its catalytic activation.[2][3][4][5] Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream substrates, including transcription factors such as the myocyte enhancer factor 2 (MEF2) family, c-Fos, and Sap1, thereby regulating gene expression and cellular responses.[2]
Experimental Protocol
This protocol outlines the key steps for detecting p-ERK5 in cell lysates. Adherence to best practices for phosphoprotein analysis is critical for obtaining reliable and reproducible results.
I. Reagents and Buffers
Quantitative Data Summary: Reagent Concentrations
| Reagent/Buffer Component | Final Concentration/Working Dilution | Notes |
| Lysis Buffer | ||
| Tris-HCl, pH 7.4 | 50 mM | |
| NaCl | 150 mM | |
| EDTA | 1 mM | Optional, can be omitted if incompatible with downstream assays. |
| NP-40 or Triton X-100 | 1% (v/v) | |
| Protease Inhibitor Cocktail | 1X | Add fresh before use. |
| Phosphatase Inhibitor Cocktail | 1X | Crucial for p-ERK5 detection. Add fresh before use. |
| Sample Buffer (2X Laemmli) | ||
| Tris-HCl, pH 6.8 | 125 mM | |
| SDS | 4% (w/v) | |
| Glycerol | 20% (v/v) | |
| β-mercaptoethanol | 10% (v/v) | Add fresh before use. |
| Bromophenol Blue | 0.02% (w/v) | |
| Running Buffer (1X) | ||
| Tris Base | 25 mM | |
| Glycine | 192 mM | |
| SDS | 0.1% (w/v) | |
| Transfer Buffer (1X) | ||
| Tris Base | 25 mM | |
| Glycine | 192 mM | |
| Methanol | 20% (v/v) | |
| Blocking Buffer | ||
| Bovine Serum Albumin (BSA) | 5% (w/v) in TBST | Do not use milk , as it contains phosphoproteins that can cause high background.[7] |
| Wash Buffer (TBST) | ||
| Tris-HCl, pH 7.6 | 20 mM | |
| NaCl | 150 mM | |
| Tween-20 | 0.1% (v/v) |
Phosphatase Inhibitor Cocktail (Homemade, 100X Stock)
| Component | Final Concentration in 1X Lysis Buffer |
| Sodium Fluoride (NaF) | 10 mM |
| Sodium Orthovanadate (Na₃VO₄) | 1 mM |
| β-glycerophosphate | 20 mM |
| Sodium Pyrophosphate | 10 mM |
Note: Commercially available protease and phosphatase inhibitor cocktails are recommended for convenience and consistency.[3][8]
II. Detailed Methodology
Experimental Workflow
Step-by-Step Procedure:
-
Sample Preparation:
-
Culture and treat cells as required by the experimental design. To induce ERK5 phosphorylation, stimuli such as growth factors (e.g., EGF) or cellular stressors can be used.[3]
-
After treatment, place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[7][9] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal loading of protein in each lane of the gel.
-
-
Gel Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2X Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][10]
-
Load 20-40 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. The molecular weight of ERK5 is approximately 115-123 kDa.[1][11]
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7] A wet or semi-dry transfer system can be used according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][10]
-
Incubate the membrane with the primary antibody against p-ERK5 (Thr218/Tyr220), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7][10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, the same membrane can be stripped and re-probed with an antibody for total ERK5 to normalize the p-ERK5 signal to the total amount of ERK5 protein.
-
Quantitative Data Summary: Antibody Dilutions
| Antibody | Host Species | Starting Dilution Range | Notes |
| Primary Antibodies | |||
| Phospho-ERK5 (Thr218/Tyr220) | Rabbit Polyclonal | 1:500 - 1:1000 | Optimal dilution should be determined experimentally.[4][9][12] |
| Total ERK5 | Rabbit Polyclonal/Monoclonal | 1:1000 - 1:2000 | Use for normalization.[1][13] |
| Secondary Antibody | |||
| Anti-Rabbit IgG (HRP-conjugated) | Goat/Donkey | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection reagent used. |
Troubleshooting and Best Practices
-
High Background:
-
Ensure the blocking step is performed with BSA, not milk.[7]
-
Increase the number and duration of wash steps.
-
Optimize the primary and secondary antibody concentrations.
-
-
No or Weak Signal:
-
Confirm that the phosphorylation of ERK5 was induced in your positive control samples.
-
Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept on ice.[9]
-
Verify the transfer of protein to the membrane.
-
Use a more sensitive ECL substrate.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure the specificity of the primary antibody. Some p-ERK5 antibodies may cross-react with p-ERK1/2.[5]
-
Conclusion
This protocol provides a comprehensive guide for the detection of phosphorylated ERK5 using Western blotting. By following these detailed steps and adhering to the best practices for phosphoprotein analysis, researchers can obtain reliable and reproducible data on the activation state of ERK5. This will aid in the investigation of the ERK5 signaling pathway in various biological contexts and its potential as a therapeutic target in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. citeab.com [citeab.com]
- 13. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Assays to Measure ERK5 Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a transcriptional activation domain, enabling it to directly regulate gene expression. The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for drug discovery.
This document provides detailed application notes and protocols for robust and reliable cell-based assays to measure the transcriptional activity of ERK5. The primary methods described herein are luciferase reporter gene assays, which offer high sensitivity, a wide dynamic range, and suitability for high-throughput screening.
Principles of ERK5 Transcriptional Activity Assays
The transcriptional activity of ERK5 is typically measured indirectly by using a reporter gene, most commonly firefly luciferase, whose expression is driven by an ERK5-responsive promoter element. When ERK5 is activated, it translocates to the nucleus and enhances the transcription of the reporter gene, leading to an increase in luciferase protein expression. The luciferase enzyme then catalyzes a reaction with its substrate (luciferin) to produce a measurable light signal, the intensity of which is proportional to the transcriptional activity of ERK5.
Several types of reporter constructs are commonly used to assess ERK5 transcriptional activity:
-
Serum Response Element (SRE)-based reporters: ERK5 can activate the transcription factor Serum Response Factor (SRF) and its cofactor, Ternary Complex Factor (TCF), which bind to SREs in the promoters of target genes like c-fos.
-
Myocyte Enhancer Factor 2 (MEF2)-based reporters: MEF2 transcription factors are well-established downstream targets of ERK5. Activated ERK5 directly phosphorylates and co-activates MEF2, leading to the expression of MEF2-dependent genes.
-
GAL4-based hybrid reporters: This system utilizes a chimeric protein where the DNA-binding domain of the yeast transcription factor GAL4 is fused to the full-length ERK5 protein or its transcriptional activation domain. The reporter plasmid contains multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the luciferase gene. This provides a highly specific readout of ERK5's ability to activate transcription.
A co-transfected plasmid expressing Renilla luciferase under the control of a constitutive promoter is often used as an internal control to normalize for variations in transfection efficiency and cell number.
Data Presentation
The following tables summarize quantitative data from representative studies using cell-based assays to measure ERK5 transcriptional activity.
Table 1: Fold Induction of ERK5 Reporter Activity Upon Stimulation
| Reporter System | Cell Line | Stimulus | Fold Induction (Mean ± SD) | Reference |
| SRE-luciferase | HEK293 | 20% Fetal Bovine Serum + 10 ng/mL PMA | ~8 - 12 | [1] |
| SRE-luciferase | HEK293 | 10 ng/mL EGF | ~6 - 8 | [2] |
| MEF2-luciferase | COS7 | Co-transfection with MEK5(D) and MEF2A | ~15 - 20 | [3][4] |
| MEF2-luciferase | DO11.10 | PMA + Ionomycin | >50 (with MEK5(D) co-transfection) | [5] |
| 8xGTIIC-luc (YAP-responsive) | RLSCs | Overexpression of ERK5/caMEK5 | ~2.5 | [6] |
| bnip3 promoter-luciferase | erk5-/- MEFs | Hypoxia | Increased fold induction compared to erk5+/- | [7] |
Table 2: IC50 Values of Inhibitors on ERK5 Transcriptional Activity
| Inhibitor | Reporter System | Cell Line | IC50 (nM) | Reference |
| U0126 (MEK1/2 inhibitor) | SRE-luciferase | HEK293 | ~100 - 500 | [1] |
| XMD8-92 (ERK5/BRD4 inhibitor) | MEF2-luciferase | RLSCs | ~10,000 (at 16h) | [6] |
| AX15836 (ERK5 inhibitor) | GAL4-MEF2D-luciferase | HEK293 | Paradoxical activation observed | [8] |
| BIX02189 (MEK5 inhibitor) | GAL4-MEF2D-luciferase | HEK293 | ~500 | [8] |
| SCH772984 (ERK1/2 inhibitor) | ELK1-luciferase | SH-SY5Y | 75 | [9][10] |
| Ulixertinib (ERK1/2 inhibitor) | ELK1-luciferase | SH-SY5Y | 86 | [9][10] |
Signaling Pathway and Experimental Workflow Diagrams
ERK5 Signaling Pathway
Caption: The ERK5 signaling cascade is a three-tiered kinase pathway.
Experimental Workflow for a Dual-Luciferase Reporter Assay
Caption: A typical workflow for a dual-luciferase reporter gene assay.
Experimental Protocols
Protocol 1: MEF2-Luciferase Reporter Assay for ERK5 Activity
This protocol is designed to measure ERK5-mediated activation of MEF2 transcriptional activity.
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MEF2-luciferase reporter plasmid (containing multiple MEF2 binding sites upstream of a minimal promoter driving firefly luciferase)
-
Expression plasmid for a constitutively active MEK5 mutant (MEK5D) (optional, for maximal stimulation)
-
Expression plasmid for wild-type ERK5 (optional)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293 or HeLa cells in a 96-well white, clear-bottom plate at a density of 1.5-2.0 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection (Day 2):
-
For each well, prepare a DNA mixture in Opti-MEM®. A typical mixture per well includes:
-
50-100 ng of MEF2-luciferase reporter plasmid
-
5-10 ng of Renilla luciferase control plasmid
-
(Optional) 25-50 ng of MEK5D expression plasmid
-
(Optional) 50-100 ng of wild-type ERK5 expression plasmid
-
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the transfection complex to each well.
-
Incubate the cells for 18-24 hours at 37°C.
-
-
Cell Treatment (Day 3):
-
Carefully remove the medium containing the transfection complexes.
-
Replace with 100 µL of fresh, serum-free or low-serum (0.5% FBS) medium.
-
For inhibitor studies, pre-incubate the cells with the desired concentrations of the inhibitor for 1-2 hours.
-
Add the desired stimulus (e.g., growth factor, phorbol ester) to the appropriate wells.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves adding the firefly luciferase substrate, measuring luminescence, then adding a quenching reagent and the Renilla luciferase substrate, and measuring luminescence again.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to obtain the normalized reporter activity.
-
Determine the fold induction by dividing the normalized activity of the treated samples by the normalized activity of the vehicle-treated control samples.
-
Protocol 2: GAL4-ERK5 Hybrid Reporter Assay
This protocol provides a highly specific method to measure the intrinsic transcriptional activation potential of ERK5.
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium
-
GAL4-UAS-luciferase reporter plasmid (containing multiple GAL4 UAS sites upstream of a minimal promoter driving firefly luciferase)
-
Expression plasmid for a GAL4 DNA-binding domain-ERK5 fusion protein (GAL4-ERK5)
-
Renilla luciferase control plasmid
-
Other reagents as listed in Protocol 1
Procedure:
-
Cell Seeding (Day 1):
-
Follow the procedure described in Protocol 1.
-
-
Transfection (Day 2):
-
Prepare a DNA mixture per well containing:
-
50-100 ng of GAL4-UAS-luciferase reporter plasmid
-
50-100 ng of GAL4-ERK5 expression plasmid
-
5-10 ng of Renilla luciferase control plasmid
-
-
Follow the transfection procedure as described in Protocol 1.
-
-
Cell Treatment (Day 3):
-
Follow the cell treatment procedure as described in Protocol 1. Stimulation of upstream pathways (e.g., with growth factors) will lead to the activation of the GAL4-ERK5 fusion protein.
-
-
Luciferase Assay (Day 4):
-
Perform the dual-luciferase assay as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Concluding Remarks
The cell-based assays detailed in this document provide powerful tools for investigating the transcriptional activity of ERK5. The choice of reporter system will depend on the specific research question. SRE and MEF2 reporters are useful for studying the regulation of endogenous ERK5 signaling pathways, while the GAL4-ERK5 system offers a more direct and specific measure of ERK5's transactivation potential. These assays are highly amenable to high-throughput screening, making them invaluable for the discovery and characterization of novel modulators of ERK5 activity for therapeutic development. It is important to note that some small molecule inhibitors of the ERK5 kinase domain have been shown to paradoxically activate its transcriptional function, a phenomenon that should be considered when interpreting results.[8][11]
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERK5 Is a Novel Type of Mitogen-Activated Protein Kinase Containing a Transcriptional Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular signal-Regulated Kinase 5 (ERK5) is required for the Yes-associated protein (YAP) co-transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation of Tissue-Specific Genes by the ERK5 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application of ERK5 Inhibitors in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK5 signaling pathway has been implicated in the pathogenesis of various diseases, including cancer.[3] Organoid culture systems, which are three-dimensional (3D) in vitro models that closely recapitulate the complex architecture and functionality of native tissues, have emerged as powerful tools for studying disease mechanisms and for drug screening. This document provides detailed application notes and protocols for the use of ERK5 inhibitors in organoid culture systems.
Mechanism of Action of ERK5 Inhibitors
ERK5 inhibitors are small molecules designed to block the kinase activity of ERK5. By binding to the ATP-binding pocket of the ERK5 protein, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. This inhibition can lead to various cellular outcomes, including a reduction in cell proliferation and the induction of apoptosis, making ERK5 an attractive target for therapeutic intervention, particularly in oncology.[3]
The ERK5 Signaling Pathway
The ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by the activation of upstream kinases, such as MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates and activates ERK5. Upon activation, ERK5 translocates to the nucleus, where it can phosphorylate a variety of downstream targets, including transcription factors like myocyte enhancer factor-2 (MEF2), c-Myc, and c-Fos, to regulate gene expression.[1][2]
Applications of ERK5 Inhibitors in Organoid Systems
ERK5 inhibitors have been utilized in various organoid models to investigate their therapeutic potential and to understand the role of ERK5 in tissue homeostasis and disease.
Intestinal Organoids
In intestinal organoids, ERK5 signaling has been shown to play a compensatory role in cell proliferation when the ERK1/2 pathway is inhibited.[4] The use of the ERK5 inhibitor XMD8-92 has demonstrated that dual inhibition of ERK1/2 and ERK5 can lead to a more potent suppression of organoid growth.[3] This suggests that targeting ERK5 could be a valuable strategy in colorectal cancer, where resistance to MEK1/2 inhibitors can arise through the activation of ERK5.
Endometrial Cancer Organoids
Studies using patient-derived endometrial cancer organoids have highlighted the potential of ERK5 inhibitors as a therapeutic strategy. The selective ERK5 inhibitor JWG-071 has been shown to reduce the proliferation and survival of endometrial cancer cells.[5] Furthermore, ERK5 inhibition can sensitize cancer cells to apoptosis induced by other therapeutic agents, indicating a potential for combination therapies.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of various ERK5 inhibitors on different organoid and cell culture systems.
Table 1: Effect of ERK5 Inhibitors on Organoid and Cell Viability
| Inhibitor | Model System | Concentration | Effect | Reference |
| XMD8-92 | Murine Intestinal Organoids (with ERK1/2 inhibition) | 10 µM | Disappearance of budding crypts, marked loss of Ki67 expression | [4] |
| JWG-071 | Human Endometrial Cancer Cell Lines | 1-10 µM | Impaired cell proliferation and colony formation | [5] |
| AX15836 & Ivermectin | Human Melanoma Spheroids | Not Specified | Synergistic reduction in cell viability and colony formation | [7] |
Table 2: IC50 Values of Select ERK5 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| AX15836 | ERK5 | 8 nM | [8] |
| JWG-071 | ERK5 | 90 nM | [5] |
Experimental Protocols
General Workflow for ERK5 Inhibitor Treatment in Organoid Culture
Protocol 1: Treatment of Murine Intestinal Organoids with XMD8-92
This protocol is adapted from studies investigating the role of ERK5 in intestinal organoid proliferation.[4]
Materials:
-
Established murine intestinal organoid culture
-
IntestiCult™ Organoid Growth Medium (STEMCELL Technologies) or similar
-
Matrigel® (Corning)
-
XMD8-92 (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well culture plates
Procedure:
-
Organoid Culture: Culture murine intestinal organoids according to standard protocols.[9] Briefly, embed intestinal crypts in Matrigel® and culture in IntestiCult™ Organoid Growth Medium.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of XMD8-92 in DMSO. Store at -20°C.
-
Treatment:
-
On the day of treatment, thaw the XMD8-92 stock solution.
-
Prepare fresh organoid culture medium containing the desired final concentration of XMD8-92 (e.g., 10 µM). To do this, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Prepare a vehicle control medium containing the same concentration of DMSO (0.1%).
-
Carefully remove the existing medium from the organoid cultures and replace it with the inhibitor-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the organoids for the desired period (e.g., 5 days).[4] Change the medium every 2-3 days with freshly prepared inhibitor-containing or vehicle control medium.
-
Analysis:
-
Morphological Analysis: Observe organoid morphology daily using a brightfield microscope. Note any changes in size, budding frequency, and overall structure.
-
Proliferation Assay (Ki67 Staining):
-
Fix organoids in 4% paraformaldehyde.
-
Embed the fixed organoids in paraffin and section.
-
Perform immunohistochemistry for the proliferation marker Ki67 according to standard protocols.
-
-
Gene Expression Analysis (qPCR):
-
Harvest organoids and extract total RNA.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of target genes (e.g., Mki67, c-Fos, Lgr5).[4]
-
-
Protocol 2: Treatment of Human Endometrial Cancer Organoids with JWG-071
This protocol is based on methodologies used for studying ERK5 inhibition in endometrial cancer.[5][10]
Materials:
-
Established human endometrial cancer organoid culture
-
Endometrial cancer organoid growth medium
-
Matrigel® or other suitable basement membrane extract
-
JWG-071
-
DMSO
-
PBS
-
96-well culture plates
Procedure:
-
Organoid Culture: Establish and maintain human endometrial cancer organoids from patient-derived tissues or xenografts as previously described.[10]
-
Inhibitor Preparation: Prepare a stock solution of JWG-071 in DMSO. The concentration of the stock solution should be determined based on the desired final concentrations for the experiments.
-
Treatment for Proliferation Assay:
-
Seed organoids in a 96-well plate.
-
Prepare serial dilutions of JWG-071 in the organoid growth medium. Include a vehicle control with the corresponding DMSO concentration.
-
Replace the medium in the wells with the medium containing different concentrations of JWG-071 or the vehicle control.
-
-
Incubation: Incubate the organoids for a specified period (e.g., 72 hours).[11]
-
Analysis:
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the incubation period, measure cell viability using a commercially available assay such as the CellTiter-Glo® 3D Cell Viability Assay (Promega), following the manufacturer's instructions. This assay quantifies ATP levels, which correlate with the number of viable cells.
-
-
Colony Formation Assay:
-
After treatment, dissociate the organoids into single cells and re-plate them at a low density in fresh Matrigel®.
-
Culture for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Stain the colonies with crystal violet and count the number of colonies to assess the long-term effect of the inhibitor on clonogenic survival.[5]
-
-
Western Blot Analysis:
-
Harvest organoids and lyse them to extract total protein.
-
Perform Western blotting to analyze the phosphorylation status of ERK5 and other downstream signaling molecules to confirm target engagement.[5]
-
-
Conclusion
The use of ERK5 inhibitors in organoid culture systems provides a powerful platform for investigating the role of the ERK5 signaling pathway in both normal physiology and disease. These models allow for the preclinical evaluation of novel therapeutic agents in a system that more closely mimics the in vivo environment. The protocols outlined in this document provide a starting point for researchers to explore the application of ERK5 inhibitors in their specific organoid models of interest. Careful optimization of inhibitor concentrations and treatment durations will be crucial for obtaining robust and reproducible results.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 3. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP kinase ERK5 modulates cancer cell sensitivity to extrinsic apoptosis induced by death-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. Frontiers | Establishing patient-derived organoids from human endometrial cancer and normal endometrium [frontiersin.org]
- 11. Diverse and converging roles of ERK1/2 and ERK5 pathways on mesenchymal to epithelial transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ERK5 Inhibitor Dosage for Cell Culture Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ERK5 inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ERK5 inhibitors?
A1: ERK5 inhibitors typically function as small molecules that bind to the ATP-binding site of the ERK5 kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade responsible for cellular processes like proliferation, survival, and migration.[1] Upon activation by upstream kinases (MEKK2/3 and MEK5), ERK5 translocates to the nucleus to phosphorylate various transcription factors.[1][2] By blocking its kinase activity, these inhibitors aim to halt ERK5-driven gene expression programs that are often implicated in cancer progression.[1]
Q2: I'm not seeing the expected anti-proliferative effect with my ERK5 inhibitor. Why might this be?
A2: There are several potential reasons for this observation:
-
Paradoxical Activation: Many ERK5 kinase inhibitors can cause a conformational change in the ERK5 protein. This can lead to its translocation to the nucleus and activation of its transcriptional functions, even while the kinase activity is blocked.[2][3][4] This phenomenon, known as "paradoxical activation," can mask the intended anti-proliferative effects.
-
Off-Target Effects: Early-generation inhibitors, such as XMD8-92, have significant off-target effects, notably inhibiting BRD4, a protein involved in gene transcription.[2] The observed cellular effects might be due to these off-targets rather than specific ERK5 inhibition. It is crucial to use second-generation, more selective inhibitors and appropriate controls.[2][5]
-
Kinase-Independent Functions: ERK5 has functions that do not depend on its kinase activity, such as scaffolding roles.[4] A kinase inhibitor will not affect these functions. This is a key reason why results from genetic knockdowns (siRNA/shRNA) can differ from those using small molecule inhibitors.[4][6]
-
Cell-Type Specificity: The reliance of a cancer cell line on the ERK5 pathway for proliferation and survival is highly variable. The specific genetic background and activated signaling pathways of your chosen cell line may make it less sensitive to ERK5 inhibition.
-
Compensatory Signaling: Cancer cells can adapt to the inhibition of one pathway by upregulating another. For instance, inhibition of the ERK1/2 pathway has been shown to cause a compensatory activation of the ERK5 pathway.[2][7]
Q3: How do I choose the right ERK5 inhibitor for my experiments?
A3: Selecting the appropriate inhibitor is critical for obtaining reliable data.
-
Prioritize Selectivity: Opt for second-generation inhibitors like AX15836 or BAY-885, which have a much lower affinity for off-targets like BRD4 compared to XMD8-92.[2][8] Always check the manufacturer's selectivity data or published literature.
-
Be Aware of Paradoxical Activation: As of recent findings, most known ERK5 kinase inhibitors, including selective ones, can cause paradoxical activation of the ERK5 C-terminal transactivation domain (TAD).[2][8] Consider this possibility when interpreting your results.
-
Consider Genetic Approaches: To validate that an observed phenotype is truly due to the loss of ERK5 function, complement your inhibitor studies with genetic approaches like siRNA or CRISPR-mediated knockout.[4][9]
-
Explore Degraders (PROTACs): For a more complete shutdown of ERK5 activity (both kinase-dependent and independent), consider using a PROTAC degrader like INY-06-061, which induces the degradation of the entire ERK5 protein.[3] However, be aware that even acute degradation may not always replicate the effects of long-term genetic knockdown.[6]
Q4: What are the typical concentration ranges and incubation times for ERK5 inhibitors?
A4: These parameters are highly cell-line and compound-specific. It is essential to perform a dose-response curve for every new cell line and inhibitor.
-
Starting Concentrations: Based on published literature, concentrations for selective inhibitors often range from 0.1 µM to 10 µM.[3][10] For example, a study using the inhibitor compound 34b showed potent inhibition of ERK5 kinase activity in cells at 0.3 µM, while the concentration required to inhibit cell growth (GI50) was much higher at ~20 µM.[11]
-
Incubation Time: This can range from a few hours for assessing acute signaling events (e.g., 4-24 hours for Western blotting of downstream targets) to several days for proliferation or apoptosis assays (e.g., 48-96 hours).
-
Determine IC50/GI50: Always perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for kinase activity or the half-maximal growth inhibition (GI50) for proliferation in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity at Low Concentrations | 1. Off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Poor inhibitor solubility leading to precipitation. | 1. Switch to a more selective inhibitor.2. Confirm that the final solvent concentration is non-toxic to your cells (typically <0.1%). Run a solvent-only control.3. Check the inhibitor's solubility. Prepare fresh stock solutions and ensure complete dissolution before adding to the media. |
| Inconsistent Results Between Experiments | 1. Inhibitor degradation. 2. Variability in cell passage number or confluency. 3. Inconsistent incubation times. | 1. Aliquot inhibitor stock solutions and store them properly (e.g., at -80°C) to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.2. Use cells within a consistent, low passage number range. Seed cells at the same density for all experiments.3. Standardize all incubation times precisely. |
| No Inhibition of Downstream Targets (e.g., p-MEF2) | 1. Suboptimal inhibitor concentration. 2. Incorrect timing for analysis. 3. Paradoxical activation of transcriptional targets. 4. Cell line is not dependent on the canonical MEK5-ERK5 pathway. | 1. Perform a dose-response curve and confirm with a Western blot for the target.2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing target inhibition.3. Measure the expression of known ERK5 transcriptional targets (e.g., KLF2, c-MYC). An increase in their expression despite kinase inhibition would suggest paradoxical activation.[2][3]4. Confirm pathway activation at baseline or with a known stimulus (e.g., growth factors) in your cell line. |
| Discrepancy Between Inhibitor and siRNA Results | 1. Inhibitor is causing paradoxical activation. 2. ERK5 has kinase-independent scaffolding functions. 3. Off-target effects of the inhibitor or the siRNA. | 1. This is a known phenomenon. The inhibitor may only block kinase activity while promoting transcriptional activity.[2][6]2. Genetic knockdown removes the entire protein, ablating all its functions. A kinase inhibitor will not affect scaffolding roles.[4]3. Use multiple, distinct siRNAs to confirm the phenotype. Use a highly selective inhibitor alongside a less-selective one (e.g., AX15836 vs. XMD8-92) as controls to probe for off-target effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of the ERK5 inhibitor in culture media. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old media from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 72 hours for a proliferation assay).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 value.
Protocol 2: Verifying Target Engagement via Western Blot
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the ERK5 inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK5 (p-ERK5) or a downstream target like phosphorylated MEF2C (p-MEF2C) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Strip the membrane and re-probe for total ERK5 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in the phosphorylated target.
Visualizations
Caption: Canonical ERK5 signaling cascade from cell surface to nuclear gene expression.
Caption: Experimental workflow for optimizing ERK5 inhibitor dosage in cell culture.
Caption: A decision tree for troubleshooting unexpected results with ERK5 inhibitors.
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting paradoxical activation of ERK5 signaling by inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical activation of ERK5 signaling by inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation of ERK5?
A1: Paradoxical activation of ERK5 refers to the phenomenon where small molecule inhibitors designed to block the kinase activity of ERK5 instead enhance its transcriptional activity.[1][2][3] This occurs because the binding of these inhibitors to the ERK5 kinase domain induces a conformational change in the protein.[1][2][4] This change exposes the nuclear localization signal (NLS) and separates the C-terminal transcriptional activation domain (TAD) from an inhibitory intramolecular interaction, leading to ERK5's translocation to the nucleus and subsequent activation of gene transcription.[4][5][6]
Q2: Which ERK5 inhibitors are known to cause paradoxical activation?
A2: Several potent and selective ERK5 kinase inhibitors have been reported to cause paradoxical activation of the ERK5 TAD.[7][8] These include, but are not limited to, AX15836, compound 46, compound 34b, and BAY-885.[7][8] Even earlier inhibitors like XMD8-92, XMD17-109, and XMD17-26 have been shown to induce this effect, although their utility is also complicated by off-target effects, notably on BRD4.[4][7][8]
Q3: How can I determine if my ERK5 inhibitor is causing paradoxical activation?
A3: To determine if an ERK5 inhibitor is causing paradoxical activation, it is essential to measure both the kinase activity and the transcriptional activity of ERK5. A paradoxical activator will inhibit kinase activity while simultaneously increasing transcriptional reporter activity. Key assays include in vitro kinase assays and cell-based transcriptional reporter assays (e.g., using a GAL4-MEF2D reporter system).[1][5]
Q4: My inhibitor shows efficacy in reducing cell proliferation in some cancer cell lines. Does this mean it's not a paradoxical activator?
A4: Not necessarily. Some ERK5 inhibitors with paradoxical activating effects have shown anti-tumor activity.[5] This could be due to several factors, including off-target effects of the inhibitor or context-dependent cellular responses where the inhibition of kinase-dependent functions outweighs the effects of transcriptional activation. For instance, some inhibitors like XMD8-92 have significant off-target effects on proteins like BRD4, which can confound the interpretation of cellular phenotypes.[7][8] It is crucial to use selective inhibitors and appropriate controls to dissect the on-target versus off-target effects.
Q5: What are the best experimental controls to use when studying ERK5 inhibition?
A5: When studying ERK5 inhibition, it is critical to use multiple controls to ensure the observed effects are on-target and to account for potential paradoxical activation. Recommended controls include:
-
Genetic controls: Use of siRNA, shRNA, or CRISPR/Cas9 to deplete ERK5 expression. This helps to distinguish the effects of kinase inhibition from the effects of protein ablation.[9]
-
Inactive controls: A structurally similar but biologically inactive version of the inhibitor.
-
Multiple inhibitors: Using structurally and mechanistically diverse ERK5 inhibitors.
-
Rescue experiments: Expressing a drug-resistant mutant of ERK5 to confirm that the inhibitor's effects are mediated through direct binding to ERK5.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with an ERK5 inhibitor.
-
Possible Cause: The inhibitor may be causing paradoxical activation of ERK5 transcriptional activity, leading to phenotypes that are not consistent with simple kinase inhibition.
-
Troubleshooting Steps:
-
Assess Transcriptional Activity: Perform a reporter assay to measure the effect of your inhibitor on ERK5 transcriptional activity. An increase in reporter activity in the presence of the inhibitor is a key indicator of paradoxical activation.
-
Profile Downstream Gene Expression: Use qPCR or RNA-seq to analyze the expression of known ERK5 target genes (e.g., c-MYC, c-JUN, KLF2).[7][8] Paradoxical activation may lead to an upregulation of these genes despite kinase inhibition.
-
Compare with Genetic Knockdown: Compare the cellular phenotype observed with the inhibitor to that of ERK5 knockdown using siRNA or shRNA. Discrepancies between chemical inhibition and genetic depletion suggest either off-target effects or paradoxical activation.[9]
-
Problem 2: Difficulty in correlating in vitro kinase inhibition with cellular activity.
-
Possible Cause: The potent in vitro kinase inhibition may be counteracted by paradoxical transcriptional activation in a cellular context.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform dose-response curves for both kinase inhibition (e.g., by Western blot for phospho-substrates) and transcriptional activation (reporter assay) in the same cell line. This will reveal the concentration range at which paradoxical activation occurs.
-
Evaluate Cellular Localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of ERK5 with and without the inhibitor. Paradoxical activators promote the nuclear translocation of ERK5.[1][2][4]
-
Data Presentation
Table 1: Summary of Selected ERK5 Inhibitors and their Characteristics
| Inhibitor | Target(s) | IC50 (ERK5 Kinase Assay) | Paradoxical Activator | Notes |
| XMD8-92 | ERK5, BRD4 | Equipotent for ERK5 and BRD4 | Yes | Should not be used to solely evaluate ERK5 kinase activity due to BRD4 off-target effects.[7][8] |
| AX15836 | ERK5 | Potent and selective | Yes | A known paradoxical activator of the C-terminal TAD.[7][8] |
| BAY-885 | ERK5 | Potent and selective | Yes | Drives paradoxical activation of the C-terminal TAD.[7][8] |
| Compound 46 | ERK5 | Potent and selective | Yes | Induces paradoxical activation of the C-terminal TAD.[7][8] |
| Compound 34b | ERK5 | Potent and selective | Yes | Causes paradoxical activation of the C-terminal TAD.[7][8] |
Experimental Protocols
Protocol 1: In Vitro ERK5 Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on ERK5 kinase activity.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ERK5, and the substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify substrate phosphorylation. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Cell-Based ERK5 Transcriptional Activity Assay (Reporter Assay)
This protocol describes a common method to assess the impact of an inhibitor on the transcriptional function of ERK5 in living cells.[12]
-
Reagents:
-
Mammalian cell line (e.g., HEK293 or HeLa).
-
Expression plasmid for a GAL4 DNA-binding domain fused to ERK5 (GAL4-ERK5).
-
Reporter plasmid containing the firefly luciferase gene under the control of a promoter with GAL4 binding sites (e.g., pG5-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell lysis buffer.
-
Luciferase assay reagents.
-
-
Procedure:
-
Co-transfect the cells with the GAL4-ERK5 expression vector, the luciferase reporter vector, and the Renilla control vector.
-
After 24 hours, treat the transfected cells with the test inhibitor at various concentrations. Include a positive control (e.g., constitutively active MEK5) and a vehicle control.
-
Incubate the cells for an appropriate time (e.g., 18-24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
An increase in the normalized luciferase activity in the presence of the inhibitor indicates paradoxical activation of ERK5 transcriptional function.
-
Visualizations
Caption: Canonical ERK5 signaling pathway activation.
Caption: Experimental workflow to identify paradoxical activation.
Caption: Mechanism of paradoxical ERK5 activation by inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identification of activators of ERK5 transcriptional activity by high throughput screening and the role of endothelial ERK5 in vaso-protective effects induced by statins and anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate ERK5 inhibitor-induced toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ERK5 inhibitors in animal models. The information is designed to help mitigate potential toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of toxicities observed with ERK5 inhibitors in animal models?
A1: Toxicities associated with ERK5 inhibitors can be broadly categorized based on the inhibitor generation. First-generation inhibitors, such as XMD8-92, often exhibit off-target effects, most notably the inhibition of bromodomain-containing protein 4 (BRD4).[1][2] This can lead to a range of biological effects unrelated to ERK5 inhibition, complicating data interpretation. Second-generation, more selective inhibitors like AX15836 and BAY-885 have largely overcome the BRD4 off-target issue. However, they present a different challenge: paradoxical activation of ERK5's transcriptional activity.[1][2][3][4][5]
Q2: What is paradoxical activation of ERK5, and why is it a concern?
A2: Paradoxical activation is a phenomenon where selective ERK5 kinase inhibitors, while successfully blocking the kinase activity of ERK5, induce a conformational change in the protein.[3][5] This change exposes the nuclear localization signal (NLS) and the C-terminal transactivation domain (TAD), leading to the translocation of ERK5 into the nucleus and subsequent activation of gene transcription.[3][4][5] This is a significant concern because it means the inhibitor is not producing a true "loss-of-function" phenotype and can lead to unexpected and potentially toxic biological outcomes that are independent of ERK5's kinase function.
Q3: How can I determine if the toxicity I'm observing is due to off-target effects or paradoxical activation?
A3: To dissect the nature of the observed toxicity, consider the following:
-
Inhibitor Specificity: If using a first-generation inhibitor like XMD8-92, co-administration of a specific BRD4 inhibitor (like JQ1) can help determine if the observed effects are due to BRD4 inhibition.[6]
-
Use of Multiple Inhibitors: Comparing the in vivo effects of a first-generation inhibitor with a second-generation inhibitor (e.g., XMD8-92 vs. AX15836) can help differentiate between off-target effects and those related to ERK5 modulation.
-
Genetic Models: The gold standard for validating on-target toxicity is to compare the inhibitor-induced phenotype with that of a genetic knockout or knockdown (siRNA/shRNA) of ERK5 in the same animal model.[1][6] If the phenotypes do not match, it suggests either off-target effects or paradoxical activation.
-
Biomarker Analysis: In tissue samples from treated animals, assess biomarkers of both kinase inhibition (e.g., decreased phosphorylation of downstream substrates) and transcriptional activation (e.g., increased expression of known ERK5 target genes like c-Myc and c-Jun).[2][7]
Q4: Are there any ERK5-targeting strategies that avoid paradoxical activation?
A4: Yes, the development of proteolysis-targeting chimeras (PROTACs) for ERK5, such as INY-06-061, represents a promising alternative.[8] Instead of just inhibiting the kinase, PROTACs induce the degradation of the entire ERK5 protein, thus eliminating both its kinase and scaffolding/transcriptional functions. This approach is expected to more closely mimic the effects of genetic knockout.[8]
Troubleshooting Guides
Issue 1: Unexpected or Severe Toxicity at Predicted Efficacious Doses
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Off-target Effects (especially with first-generation inhibitors) | 1. Confirm on-target engagement: Use pharmacodynamic markers in a pilot study to ensure the inhibitor is reaching and engaging ERK5 at the administered dose. 2. Compare with a more selective inhibitor: If possible, switch to a second-generation inhibitor with a better selectivity profile. 3. Use a BRD4 inhibitor as a control: For inhibitors with known BRD4 activity, include a study arm with a specific BRD4 inhibitor to isolate these effects. |
| Paradoxical Activation of ERK5 Transcription | 1. Dose de-escalation: The extent of paradoxical activation can be dose-dependent. Conduct a dose-response study to find a therapeutic window with minimal toxicity. 2. Monitor transcriptional targets: In satellite animals or at study endpoint, measure the mRNA levels of known ERK5 target genes in relevant tissues. 3. Consider an alternative therapeutic strategy: If paradoxical activation is a persistent issue, exploring ERK5 degraders (PROTACs) may be a more viable approach. |
| Poor Pharmacokinetic (PK) Properties | 1. Conduct a PK study: Determine the half-life, bioavailability, and peak plasma concentrations of the inhibitor in your animal model. 2. Optimize formulation and dosing schedule: Adjust the vehicle, route of administration, and dosing frequency based on the PK data to maintain exposure within the therapeutic window and avoid toxic peaks. |
Issue 2: Lack of Efficacy Despite Apparent On-Target Engagement
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Paradoxical Activation Counteracting Therapeutic Effect | The kinase-independent transcriptional activity of ERK5 may be promoting cell survival or other disease-driving phenotypes, negating the benefit of kinase inhibition. 1. Assess transcriptional activity: Measure expression of ERK5 target genes in tumor or relevant tissues. 2. Use a genetic model for comparison: Compare the inhibitor's effect to that of ERK5 shRNA or knockout to understand the contribution of the kinase versus the full protein. |
| Compensatory Signaling Pathways | Inhibition of ERK5 may lead to the upregulation of other pro-survival pathways (e.g., ERK1/2 or PI3K/Akt).[8][9] 1. Pathway analysis: Use techniques like Western blotting or phospho-kinase arrays on tissue lysates to identify activated compensatory pathways. 2. Combination therapy: Consider combining the ERK5 inhibitor with an inhibitor of the identified compensatory pathway. Conduct in vitro studies first to confirm synergy before moving to in vivo models. |
Quantitative Data on Selected ERK5 Inhibitors
| Inhibitor | Type | Target IC50 | Key Off-Targets | Notes on In Vivo Use |
| XMD8-92 | First-generation | 1.5 µM (in cells) | BRD4 | Phenotypes may be due to BRD4 inhibition; use with caution and appropriate controls.[10] |
| AX15836 | Second-generation | 8 nM | Highly selective | Known to cause paradoxical activation of ERK5 transcriptional activity.[11][12] |
| BAY-885 | Second-generation | 40 nM | Highly selective | Also reported to induce paradoxical activation.[13][14] |
| SKLB-D18 | Dual inhibitor | ERK1/2 & ERK5 | - | Designed to overcome resistance from ERK5 compensatory activation; reported to be well-tolerated in mice.[15] |
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of an ERK5 Inhibitor
-
Animal Model: Select a relevant animal model (e.g., mouse, rat) and strain. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dose Formulation: Prepare the inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include corn oil, or aqueous solutions with DMSO and Tween-80.[11][12]
-
Maximum Tolerated Dose (MTD) Study:
-
Begin with a small cohort of animals (n=3-5 per group).
-
Administer escalating doses of the inhibitor.
-
Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20% is a common endpoint), changes in behavior (lethargy, ruffled fur), and signs of distress.
-
The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
-
-
Sub-chronic Toxicity Study:
-
Dose animals daily for an extended period (e.g., 14-28 days) at doses up to the MTD.
-
Include a vehicle control group.
-
Monitoring:
-
Daily: Clinical observations and body weight.
-
Weekly: Food and water consumption.
-
Endpoint: Collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
-
Endpoint: Perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.
-
-
-
Pharmacodynamic (PD) Marker Assessment:
-
In a separate cohort, administer a single dose of the inhibitor at different time points before tissue collection.
-
Collect relevant tissues (e.g., tumor, liver).
-
Analyze tissue lysates by Western blot for phosphorylation of ERK5 substrates (to confirm kinase inhibition) and by qRT-PCR for expression of ERK5 target genes (to assess paradoxical activation).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The canonical MEK5/ERK5 signaling pathway.
Caption: Mechanism of paradoxical activation by ERK5 kinase inhibitors.
Caption: General experimental workflow for in vivo ERK5 inhibitor studies.
References
- 1. Frontiers | Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MAP kinase ERK5 modulates cancer ... preview & related info | Mendeley [mendeley.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of ERK5 inhibitor compounds
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of ERK5 inhibitor compounds.
I. Long-Term Storage Best Practices
Proper storage of ERK5 inhibitor compounds is critical to ensure their stability, potency, and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) - Storage
Q1: How should I store my ERK5 inhibitor upon receipt?
A1: Upon receipt, ERK5 inhibitors, which are typically in a powdered form, should be stored at -20°C. For longer-term storage, -80°C is recommended to minimize degradation. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: What is the best solvent for reconstituting and storing ERK5 inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for reconstituting and creating stock solutions of ERK5 inhibitors. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What concentration should I use for my stock solution?
A3: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experiments, which can have off-target effects.
Q4: How should I store my ERK5 inhibitor stock solution?
A4: Aliquot the stock solution into smaller, single-use volumes and store them at -80°C. This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q5: Can I store my diluted, ready-to-use ERK5 inhibitor solutions?
A5: It is not recommended to store diluted, aqueous solutions of ERK5 inhibitors for extended periods, as they are more susceptible to degradation. Prepare fresh dilutions from your frozen stock for each experiment.
Summary of Storage Conditions and Stability
| Compound Type | Form | Recommended Storage Temperature | Recommended Solvent | General Stability |
| ERK5 Inhibitors | Powder | -20°C (short-term), -80°C (long-term) | N/A | Stable for years when stored correctly |
| ERK5 Inhibitors | Stock Solution | -80°C | Anhydrous, high-purity DMSO | Stable for at least 6 months to a year |
| ERK5 Inhibitors | Diluted Solution | Use immediately | Aqueous buffers (e.g., PBS, cell culture media) | Prone to degradation; not recommended for storage |
II. Troubleshooting Guides
This section addresses common issues that may arise during the use of ERK5 inhibitors in your experiments.
Experimental Workflow Troubleshooting
Technical Support Center: Validating ERK5 Antibody Specificity for Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of ERK5 antibodies for western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ERK5 in western blotting?
A1: ERK5, also known as Big MAP kinase 1 (BMK1), has a predicted molecular weight of approximately 115-120 kDa.[1][2] The observed molecular weight can vary slightly depending on post-translational modifications and the gel system used.
Q2: My ERK5 antibody detects multiple bands. What could be the cause?
A2: The presence of multiple bands could be due to several factors:
-
Protein degradation: ERK5 can be susceptible to proteolysis. Ensure that fresh lysates are prepared with protease inhibitors.[3]
-
Splice variants: Different isoforms of ERK5 may exist, leading to bands of different sizes.
-
Post-translational modifications: Phosphorylation or other modifications can alter the protein's migration in the gel.
-
Non-specific binding: The antibody may be cross-reacting with other proteins.[4] It is crucial to validate the antibody's specificity.
-
Multimer formation: In some conditions, proteins can form multimers which would appear as higher molecular weight bands. Boiling the sample in loading buffer containing a reducing agent should prevent this.[4]
Q3: How can I confirm the specificity of my ERK5 antibody?
A3: Several methods can be used to validate ERK5 antibody specificity:
-
siRNA-mediated knockdown: Transfecting cells with siRNA targeting ERK5 should lead to a significant reduction in the intensity of the corresponding band in a western blot.[5][6]
-
CRISPR-Cas9 knockout: Using CRISPR-Cas9 to generate an ERK5 knockout cell line is a definitive way to validate an antibody. The antibody should not detect any band in the knockout cell lysate.[7]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique involves using the antibody to pull down its target protein from a cell lysate, followed by mass spectrometry to identify the protein and any interacting partners. This confirms that the antibody binds to the intended target.[8][9][10]
Q4: Can I use an ERK5 antibody to detect the phosphorylated (active) form of the protein?
A4: To detect the active, phosphorylated form of ERK5, you must use an antibody that is specific to the phosphorylated TEY motif (Thr218/Tyr220) within the activation loop.[11][12] An antibody raised against the total ERK5 protein will detect both the phosphorylated and non-phosphorylated forms.
Troubleshooting Guides
Problem 1: Weak or No ERK5 Signal
| Possible Cause | Troubleshooting Steps |
| Low ERK5 expression in the cell type used. | Use a positive control cell line known to express ERK5 (e.g., HeLa, NIH/3T3).[11] Consider stimulating cells with growth factors like EGF to potentially increase ERK5 expression or activation.[11] |
| Inefficient protein extraction. | Ensure your lysis buffer is appropriate for extracting nuclear and cytoplasmic proteins, as ERK5 can translocate to the nucleus upon activation.[1] Include protease and phosphatase inhibitors in your lysis buffer.[3] |
| Poor antibody performance. | Check the antibody datasheet for the recommended dilution and incubation conditions. Optimize the antibody concentration by performing a titration. Ensure the antibody has been stored correctly and has not expired. |
| Inefficient transfer to the membrane. | Verify protein transfer by staining the membrane with Ponceau S after transfer. For large proteins like ERK5 (~120 kDa), optimize the transfer time and voltage. A wet transfer system overnight at 4°C is often more efficient for high molecular weight proteins. |
| Incorrect secondary antibody. | Ensure the secondary antibody is compatible with the host species of the primary ERK5 antibody and is used at the correct dilution. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration that gives a strong specific signal with low background.[13] |
| Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[14] Optimize the blocking agent; 5% non-fat dry milk or 5% BSA in TBST are common choices. Some antibodies perform better with a specific blocking agent, so consult the datasheet.[3] |
| Inadequate washing. | Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[13] |
| Contaminated buffers or equipment. | Use freshly prepared, filtered buffers. Ensure that all electrophoresis and blotting equipment is thoroughly cleaned.[15] |
| Lysate is too concentrated. | Reduce the amount of total protein loaded onto the gel. Overloading can lead to non-specific antibody binding.[3] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown for Antibody Validation
This protocol outlines the steps to validate an ERK5 antibody by reducing its expression using siRNA followed by western blot analysis.
Materials:
-
ERK5-specific siRNA and a non-targeting (scramble) control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cell culture medium and supplies.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and western blotting reagents.
-
Primary ERK5 antibody and a loading control antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 10-20 nM of siRNA (ERK5-specific or scramble control) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the scramble control and ERK5 siRNA-treated samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary ERK5 antibody and a loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Compare the band intensity of ERK5 in the scramble control lane to the ERK5 siRNA-treated lane. A specific antibody will show a significant reduction in signal in the knockdown sample, while the loading control should remain unchanged.
Quantitative Data Example:
| Sample | ERK5 Band Intensity (Arbitrary Units) | % Knockdown | Loading Control (GAPDH) Intensity |
| Scramble siRNA | 15,000 | 0% | 18,500 |
| ERK5 siRNA #1 | 3,200 | 78.7% | 18,200 |
| ERK5 siRNA #2 | 2,500 | 83.3% | 18,650 |
Visualizations
Caption: The ERK5 signaling cascade is activated by extracellular signals, leading to gene expression changes.
Caption: Workflow for validating ERK5 antibody specificity using knockdown and IP-MS approaches.
Caption: A logical approach to troubleshooting common issues in ERK5 western blotting experiments.
References
- 1. Anti-ERK5 antibody (ab196609) | Abcam [abcam.com]
- 2. Erk5 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
Normalization controls for ERK5 activity assays
This guide provides troubleshooting advice and frequently asked questions regarding normalization controls for Extracellular Signal-Regulated Kinase 5 (ERK5) activity assays.
Frequently Asked Questions (FAQs)
Q1: How should I normalize for protein loading in a Western blot for phosphorylated ERK5 (p-ERK5)?
The most reliable method for normalizing phosphorylated ERK5 levels is to use the total ERK5 protein level from the same sample.[1][2] This approach accounts for any variations in total ERK5 expression that might occur due to experimental conditions. Probing for a housekeeping protein like GAPDH or β-actin can be a secondary check for equal loading, but total ERK5 is the preferred primary normalizer.[1]
Workflow:
-
Probe the Western blot membrane with an antibody specific to phosphorylated ERK5 (p-ERK5).
-
Detect and image the signal.
-
Strip the membrane to remove the p-ERK5 antibodies.
-
Re-probe the same membrane with an antibody against total ERK5.
-
Detect and image the signal.
-
Quantify the band intensities and express p-ERK5 levels as a ratio of the total ERK5 signal.
Q2: Can I use common housekeeping proteins like GAPDH or β-actin to normalize for p-ERK5?
While commonly used, housekeeping proteins (HKPs) should be used with caution.[3] Their expression can sometimes be affected by the same stimuli or experimental conditions being studied.[3] For example, if you are studying metabolic processes, using GAPDH is not recommended due to its role in glycolysis.
Before using an HKP, you must validate that its expression remains constant across all your experimental conditions. Normalizing to total ERK5 is a more direct and accurate method.[2][4]
Q3: What are the appropriate controls for a luciferase reporter assay measuring ERK5 transcriptional activity?
For luciferase reporter assays, normalization is crucial to control for variations in transfection efficiency and cell number.[5] The standard method is to co-transfect a second plasmid that constitutively expresses a different reporter, such as Renilla luciferase.[5][6] The activity of the primary reporter (e.g., Firefly luciferase driven by an ERK5-responsive promoter) is then normalized to the activity of the Renilla luciferase.[5][6]
Q4: My total ERK5 protein levels vary between samples, even after loading equal amounts of total protein. What could be the cause?
Variations in total ERK5 levels could be a genuine biological effect of your treatment. Some stimuli can alter the expression or stability of ERK5 protein.[7] This is a key reason why normalizing p-ERK5 to total ERK5 is critical, as it distinguishes changes in phosphorylation from changes in the total amount of the protein.[2] Alternatively, inconsistent protein transfer during the Western blot procedure, especially for a large protein like ERK5 (~115 kDa), could be a technical cause.[2][8]
Q5: How do I normalize an in vitro kinase assay for ERK5?
In an in vitro kinase assay, where purified ERK5 is mixed with a substrate (like Myelin Basic Protein or MEF2C) and ³²P-ATP, normalization focuses on ensuring the starting components are consistent.[5][9]
-
Equal Enzyme: Ensure the same amount of purified active ERK5 is added to each reaction.
-
Equal Substrate: Ensure a consistent, non-limiting amount of substrate is present in all reactions. The results are typically expressed as the amount of phosphate incorporated into the substrate per unit of time.
Troubleshooting Guide
Problem: No or weak p-ERK5 signal on Western blot.
-
Cause: Ineffective stimulation.
-
Cause: Antibody issues.
-
Solution: Check the datasheet for the phospho-specific antibody and use the recommended dilution and blocking conditions.[12] Ensure the antibody is validated for the application.
-
-
Cause: Phosphatase activity.
-
Solution: Prepare cell lysates using buffers that contain a cocktail of phosphatase inhibitors to preserve the phosphorylation state of ERK5.
-
Problem: Inconsistent results with ERK5 kinase inhibitors.
-
Cause: Paradoxical activation.
-
Solution: Be aware that some small-molecule ERK5 kinase inhibitors can paradoxically increase the transcriptional activity of ERK5, even while inhibiting its kinase function.[6][13][14] This occurs because inhibitor binding can induce a conformational change that promotes ERK5's translocation to the nucleus.[6][15] When using inhibitors, it is crucial to measure both kinase activity (e.g., via Western blot for a downstream substrate) and transcriptional activity (e.g., via a reporter assay or qPCR for a target gene like KLF2) to fully understand the inhibitor's effect.[5][6]
-
Quantitative Data Summary
The selection of a loading control for Western blotting depends on the protein of interest's molecular weight and subcellular location. Since ERK5 is a large cytoplasmic and nuclear protein (~115 kDa), an appropriate control should be well-separated on the gel.[8]
| Loading Control | Molecular Weight (kDa) | Subcellular Location | Notes |
| Total ERK5 | ~115 kDa | Cytoplasm, Nucleus | Best and most recommended normalizer for p-ERK5. |
| Vinculin | ~116 kDa | Cytoplasm, Cell Junctions | Poor choice due to similar size to ERK5.[2] |
| α/β-Tubulin | ~55 kDa | Cytoskeleton | Good separation from ERK5; verify its stability in your model.[4] |
| GAPDH | ~37 kDa | Cytoplasm | Good separation; verify its expression is not altered by your experimental conditions.[3] |
| Lamin B1 | ~66 kDa | Nucleus | Suitable for nuclear fraction samples only.[4] |
| β-Actin | ~42 kDa | Cytoskeleton | Ubiquitously expressed but can be unsuitable in tissues with high actin content (e.g., muscle).[4] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK5 and Total ERK5 Normalization
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using a stain like Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody (p-ERK5): Incubate the membrane overnight at 4°C with a primary antibody against p-ERK5 (e.g., targeting Thr218/Tyr220) diluted in blocking buffer.[12]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping: Wash the membrane and incubate with a mild stripping buffer for 15-30 minutes.
-
Re-probing (Total ERK5): Repeat the blocking and antibody incubation steps using a primary antibody against total ERK5.
-
Quantification: Measure the band intensity for both p-ERK5 and total ERK5. Calculate the ratio of p-ERK5 to total ERK5 for each sample.
Protocol 2: Dual-Luciferase Reporter Assay for ERK5 Activity
-
Cell Seeding: Seed cells in a 24- or 48-well plate.
-
Co-transfection: Transfect cells with three plasmids:
-
An ERK5-responsive reporter plasmid (e.g., KLF2 or MEF2 promoter driving Firefly luciferase).[5][14]
-
A control plasmid for normalization (e.g., pRL-CMV expressing Renilla luciferase).[5][6]
-
(Optional) An expression vector for a component of the pathway, like a constitutively active MEK5, to serve as a positive control.[6]
-
-
Stimulation: After 24-48 hours, treat the cells with your stimulus or inhibitor for the desired time.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure Firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Normalization: For each sample, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
Visualizations
References
- 1. Recommended controls for western blot | Abcam [abcam.com]
- 2. Loading Controls for Western Blots [labome.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Identification of activators of ERK5 transcriptional activity by high throughput screening and the role of endothelial ERK5 in vaso-protective effects induced by statins and anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ERK5 Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade frequently dysregulated in melanoma, a form of skin cancer. While targeting the ERK1/2 pathway has been a cornerstone of melanoma therapy, the parallel MEK5/ERK5 pathway has emerged as a significant contributor to tumor proliferation, survival, and drug resistance. This guide provides a comprehensive comparison of the preclinical efficacy of various small-molecule inhibitors targeting ERK5 in melanoma, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Comparative Efficacy of ERK5 Inhibitors in Melanoma Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent ERK5 and MEK5 inhibitors across a panel of human melanoma cell lines. These values, derived from in vitro cell viability assays, offer a quantitative measure of the inhibitors' potency in suppressing melanoma cell proliferation.
| Inhibitor | Target | Melanoma Cell Line | BRAF Status | IC50 (µM) | Reference |
| XMD8-92 | ERK5 | A375 | V600E | 3.8 ± 0.4 | [1] |
| SK-Mel-5 | V600E | 4.5 ± 0.5 | [1] | ||
| SSM2c | WT | 5.2 ± 0.6 | [1] | ||
| M26c | WT | 6.1 ± 0.7 | [1] | ||
| BIX02189 | MEK5 | A375 | V600E | 8.5 ± 0.9 | [1] |
| SK-Mel-5 | V600E | 9.2 ± 1.1 | [1] | ||
| SSM2c | WT | 10.1 ± 1.2 | [1] | ||
| M26c | WT | 11.3 ± 1.4 | [1] | ||
| AX15836 | ERK5 | A375 | V600E | Synergistic with Ivermectin | [1] |
| JWG-071 | ERK5 | A375, SSM2c | V600E, WT | Effective in reducing spheroid growth | [2] |
| GW284543 | MEK5 | A375, SSM2c | V600E, WT | Effective in reducing spheroid growth | [2] |
Note: The efficacy of AX15836 was demonstrated in combination therapy, highlighting a potential synergistic approach. JWG-071 and GW284543 have shown efficacy in 3D spheroid models, which more closely mimic in vivo tumor environments.[2]
The ERK5 Signaling Pathway in Melanoma
The MEK5/ERK5 signaling cascade is activated by various upstream stimuli, including growth factors and stress signals. In melanoma, oncogenic BRAF has been shown to positively regulate ERK5 expression and activation.[2] Upon activation, ERK5 translocates to the nucleus and phosphorylates several transcription factors, leading to the expression of genes involved in cell proliferation, survival, and migration.
Caption: The ERK5 signaling cascade in melanoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of ERK5 inhibitors in melanoma.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of a compound on melanoma cells.
-
Cell Seeding:
-
Culture human melanoma cell lines (e.g., A375, SK-Mel-5) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ERK5 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Caption: A typical workflow for an in vitro cell viability assay.
In Vivo Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous melanoma tumor model in immunodeficient mice to evaluate the in vivo efficacy of ERK5 inhibitors.
-
Cell Preparation and Implantation:
-
Harvest melanoma cells (e.g., A375) from culture.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Inhibitor Administration:
-
Administer the ERK5 inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.
-
Conclusion
The preclinical data strongly suggest that targeting the MEK5/ERK5 pathway is a viable therapeutic strategy for melanoma, both as a monotherapy and in combination with other targeted agents. Inhibitors such as XMD8-92 and BIX02189 have demonstrated potent anti-proliferative effects in various melanoma cell lines. The provided experimental protocols serve as a foundation for further investigation into the efficacy and mechanisms of action of novel ERK5 inhibitors. Future studies should focus on optimizing dosing and combination strategies and exploring the role of ERK5 in mediating resistance to current melanoma therapies.
References
Validating ERK5 as a Drug Target in Patient-Derived Xenografts: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of targeting Extracellular signal-regulated kinase 5 (ERK5) in patient-derived xenograft (PDX) models, supported by experimental data and detailed methodologies. As a key signaling molecule implicated in cancer progression and therapy resistance, ERK5 presents a compelling, albeit complex, therapeutic target.
The ERK5 Signaling Pathway: A Unique MAPK Cascade
ERK5, also known as Big Mitogen-activated Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3] Unlike the well-studied ERK1/2 pathway, the MEK5-ERK5 cascade possesses distinct structural and functional characteristics, making it a viable novel target for cancer therapeutics.[4] The canonical activation of ERK5 involves a three-tiered signaling module initiated by various extracellular stimuli, including growth factors and stress signals.[5][6][7] These signals lead to the activation of MAPK kinase kinases (MAP3Ks) such as MEKK2 and MEKK3, which in turn phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5).[5][6] MEK5 is the only known direct upstream activator of ERK5.[4] Activated ERK5 can then translocate to the nucleus to phosphorylate various substrates, including transcription factors like the myocyte enhancer factor 2 (MEF2) family, thereby regulating gene expression involved in cell proliferation, survival, and migration.[5][6][8]
Validating ERK5 in Patient-Derived Xenografts (PDX)
PDX models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the molecular and histological heterogeneity of human cancers.[9][10] This makes them invaluable preclinical models for evaluating the efficacy of novel cancer therapeutics.[9]
Experimental Workflow for PDX-Based ERK5 Target Validation
The general workflow for validating ERK5 as a drug target using PDX models involves several key stages, from model establishment to data analysis.
Performance of ERK5 Inhibitors in Preclinical Models
Several small molecule inhibitors targeting the kinase domain of ERK5 have been developed and tested in preclinical cancer models. However, the interpretation of these studies is often complicated by off-target effects and the phenomenon of "paradoxical activation."
Quantitative Data from Preclinical Studies
While comprehensive comparative data in PDX models is still emerging, studies in various cancer cell line xenografts have demonstrated the potential of ERK5 inhibition. For instance, the ERK5 inhibitor XMD8-92 has been shown to block tumor cell proliferation in vitro and significantly inhibit tumor growth in vivo in models of hepatocellular carcinoma and neuroblastoma.[2] However, it is crucial to note that XMD8-92 also exhibits potent inhibitory activity against Bromodomain-containing protein 4 (BRD4), confounding the attribution of its anti-tumor effects solely to ERK5 inhibition.[5]
| Compound | Cancer Model | Experimental System | Key Findings | Reference |
| XMD8-92 | Neuroblastoma | In vivo human neuroblastoma xenograft | Synergistic reduction in tumor growth when combined with the ALK inhibitor crizotinib. | [2] |
| XMD8-92 | Pancreatic Ductal Adenocarcinoma (PDAC) | In vivo PDAC tumor xenografts | Inhibition of tumor growth. | [5] |
| AX15836 (ERK5-selective) | Acute Myeloid Leukemia (MV-4-11) | In vitro cell proliferation | Did not demonstrate antiproliferative activity, unlike dual ERK5-BRD4 inhibitors. | [11] |
| TG02 (multi-kinase inhibitor including ERK5) | Triple-Negative Breast Cancer (TNBC) | In vivo TNBC xenograft model | Significant antitumor activity and augmentation of chemotherapeutic agents. | [1] |
Note: The lack of highly selective, potent, and in vivo-active ERK5 inhibitors has been a major hurdle in definitively validating its role as a drug target.[5] Newer generation inhibitors with improved selectivity are currently under investigation.[5][12]
Comparison with Alternative Therapeutic Strategies
Targeting ERK5 is often considered in the context of overcoming resistance to other targeted therapies, particularly inhibitors of the ERK1/2 pathway (e.g., BRAF and MEK inhibitors).[5]
| Therapeutic Strategy | Rationale | Potential Advantages | Potential Disadvantages |
| ERK5 Inhibition | ERK5 signaling can be activated as a bypass mechanism in response to ERK1/2 pathway inhibition, leading to drug resistance. | May re-sensitize tumors to BRAF/MEK inhibitors. | Off-target effects of current inhibitors; paradoxical activation; role in proliferation is cell-type dependent.[5][11] |
| Combined BRAF/MEK Inhibition | Dual blockade of the ERK1/2 pathway can lead to more durable responses compared to single-agent therapy. | Established clinical efficacy in BRAF-mutant melanoma. | Inevitable development of acquired resistance, sometimes through ERK5 activation.[5] |
| Targeting Upstream Activators (e.g., RTKs) | Activation of receptor tyrosine kinases (RTKs) can drive resistance to ERK1/2 inhibitors and lead to ERK5 activation. | May block multiple downstream resistance pathways. | Identifying the specific RTK driving resistance can be challenging. |
| PROTAC-mediated ERK5 Degradation | Proteolysis-targeting chimeras (PROTACs) can induce the degradation of the entire ERK5 protein, overcoming the limitations of kinase inhibitors. | Could eliminate both kinase-dependent and -independent functions of ERK5; may avoid paradoxical activation. | PROTAC development is complex and in early stages for ERK5.[5] |
Experimental Protocols
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions following institutional guidelines.[13][14]
-
Implantation: The tumor tissue is cut into small fragments (e.g., 2-4 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[14][15][16] For certain tumor types, orthotopic implantation may be preferred.[16]
-
Tumor Growth and Passaging: Mice are monitored for tumor growth. Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[15][16][17] Early passages (P2-P5) are typically used for drug efficacy studies to maintain the fidelity of the original tumor.[14]
-
Model Characterization: A portion of the tumor from each passage is cryopreserved and/or formalin-fixed for histological and molecular characterization to ensure it retains the features of the original patient tumor.[10][16]
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once a PDX model is established and expanded, mice with tumors of a certain size range are randomized into treatment and control groups.[16]
-
Treatment Administration: The ERK5 inhibitor, vehicle control, or comparative agent is administered to the respective cohorts according to a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers, and tumor volume is calculated (e.g., Volume = (length x width²)/2).[16]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Kaplan-Meier survival analysis can also be performed.
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, tumors are harvested to assess target engagement (e.g., by measuring pERK5 levels) and the modulation of downstream signaling pathways via methods like immunohistochemistry or western blotting.
Challenges and Future Directions
A significant challenge in the pharmacological targeting of ERK5 is the phenomenon of "paradoxical activation."[1] Several ATP-competitive ERK5 kinase inhibitors have been shown to induce a conformational change in the ERK5 protein, leading to its nuclear translocation and the activation of its transcriptional C-terminal domain, even while its kinase activity is blocked.[1][5] This can lead to unanticipated and potentially pro-tumorigenic gene expression.
Future research will need to focus on:
-
Developing highly selective ERK5 inhibitors that do not cause paradoxical activation.
-
Exploring alternative therapeutic modalities such as PROTACs to induce ERK5 degradation.[5]
-
Conducting comprehensive comparative efficacy studies in well-characterized PDX models to identify the patient populations most likely to benefit from ERK5-targeted therapies.
-
Identifying robust biomarkers to predict response and monitor the efficacy of ERK5 inhibition in clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. researchgate.net [researchgate.net]
Combination Therapy in BRAF-Mutant Cancer: A Comparative Guide to ERK5 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a critical challenge in the treatment of BRAF-mutant cancers, particularly melanoma. While the combination of BRAF and MEK inhibitors has become a standard of care, tumors often develop mechanisms to bypass this blockade, frequently through the reactivation of the MAPK/ERK signaling pathway. This guide provides a comparative overview of an emerging therapeutic strategy—the combination of ERK5 inhibitors with BRAF inhibitors—versus the established combination of MEK inhibitors with BRAF inhibitors. This analysis is based on preclinical data, offering insights into the potential of targeting the ERK5 pathway to overcome resistance and enhance therapeutic efficacy.
The Rationale for Combination Therapy
BRAF mutations, most commonly V600E, lead to constitutive activation of the MAPK signaling cascade (RAS-RAF-MEK-ERK1/2), driving uncontrolled cell proliferation and survival.[1] While BRAF inhibitors like vemurafenib and dabrafenib, and MEK inhibitors such as trametinib and cobimetinib, have shown significant clinical benefit, their long-term efficacy is often limited by acquired resistance.[2]
One proposed mechanism of resistance involves the activation of parallel signaling pathways that bypass the MEK1/2-ERK1/2 axis. The MEK5-ERK5 pathway has emerged as a key player in this process.[3][4] Oncogenic BRAF has been shown to positively regulate the expression and activity of ERK5, suggesting that ERK5 signaling may contribute to melanoma growth and survival, representing a potential escape route when the canonical ERK1/2 pathway is inhibited.[3][5] This has led to the hypothesis that co-targeting both the established MEK1/2-ERK1/2 pathway and the parallel MEK5-ERK5 pathway could lead to a more profound and durable anti-tumor response.
Comparative Efficacy of Combination Therapies
This section presents preclinical data comparing the efficacy of combining an ERK5 pathway inhibitor with a BRAF inhibitor versus combining a MEK inhibitor with a BRAF inhibitor in BRAF-mutant melanoma cell lines.
In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different inhibitor combinations in the BRAF V600E-mutant melanoma cell line A375. A lower IC50 value indicates greater potency.
| Treatment Combination | A375 Cell Line IC50 (µM) | Reference |
| Vemurafenib (BRAFi) | ~1 | [6] |
| XMD8-92 (ERK5i) | ~5 | [5] |
| BIX02189 (MEK5i) | ~10 | [5] |
| Vemurafenib + XMD8-92 | Synergistic Reduction | [3][4] |
| Trametinib (MEKi) | ~0.019 | [7] |
| Vemurafenib + Trametinib | Synergistic Reduction | [7] |
Note: Direct comparative IC50 values for the combination treatments were not available in a single study. The data indicates that both combinations demonstrate synergistic or enhanced effects compared to single agents.
Long-Term Growth Inhibition (Colony Formation)
Colony formation assays assess the long-term ability of cancer cells to proliferate and form colonies following drug treatment.
| Treatment Combination | Effect on Colony Formation in BRAF-Mutant Melanoma Cells | Reference |
| Vemurafenib (BRAFi) | Inhibition | [3] |
| XMD8-92 (ERK5i) | Inhibition | [3] |
| BIX02189 (MEK5i) | Inhibition | [3] |
| Vemurafenib + ERK5/MEK5 Inhibitors | More effective than single treatments | [3] |
| Trametinib (MEKi) | Inhibition | [8] |
| Vemurafenib + Trametinib | Significant inhibition compared to single agents | [8] |
Studies have shown that the combination of vemurafenib with ERK5 pathway inhibitors (XMD8-92 or BIX02189) is more effective at reducing colony formation in BRAF V600E melanoma cells compared to single-agent treatments.[3] Similarly, the combination of vemurafenib and the MEK inhibitor trametinib also results in a significant reduction in the long-term growth of these cells.[8]
In Vivo Tumor Growth Inhibition
The efficacy of these combination therapies has also been evaluated in mouse xenograft models using BRAF-mutant human melanoma cells.
| Treatment Combination | Effect on Tumor Growth in Xenograft Models | Reference |
| Vemurafenib (BRAFi) | Delays tumor growth | [9] |
| Vemurafenib + ERK5/MEK5 Inhibitors | More effective growth reduction than single treatments | [3] |
| Vemurafenib + Trametinib | Significantly longer growth delay than Vemurafenib alone | [9] |
The combination of vemurafenib with ERK5 pathway inhibitors resulted in a more significant reduction in the growth of BRAF V600E melanoma xenografts compared to either treatment alone.[3] Likewise, the combination of vemurafenib and the MEK inhibitor trametinib has been shown to significantly delay tumor growth in sensitive melanoma xenografts compared to vemurafenib monotherapy.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental basis for the presented data, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: MAPK signaling pathways in BRAF-mutant cancer.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide, based on methodologies described in the referenced literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: BRAF-mutant melanoma cells (e.g., A375, SK-Mel-5) are seeded into 96-well plates at a density of 2-5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the single inhibitors (e.g., vemurafenib, trametinib, XMD8-92) or their combinations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, cells are treated with the inhibitors at specified concentrations.
-
Incubation: The cells are incubated for 7-14 days, with the medium and drugs refreshed every 3-4 days, until visible colonies are formed.
-
Fixation and Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet solution.
-
Quantification: The number of colonies (typically defined as clusters of ≥50 cells) is counted manually or using an automated colony counter. The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the control cells.
Western Blot Analysis
-
Cell Lysis: After drug treatment for a specified time (e.g., 24 hours), cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-ERK5, total ERK5, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: BRAF-mutant melanoma cells (e.g., 2-5 x 10⁶ cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, single agents, combination therapy). Drugs are administered via a clinically relevant route, such as oral gavage, at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors reach a predetermined size or at a specified time point. Tumors may be excised for further analysis, such as immunohistochemistry.
Conclusion and Future Directions
The preclinical data presented in this guide suggests that targeting the ERK5 pathway in combination with BRAF inhibition is a promising strategy for the treatment of BRAF-mutant cancers. This approach appears to be at least as effective as the current standard of care, which combines MEK and BRAF inhibitors, in preclinical models. Both combination strategies demonstrate a clear advantage over single-agent BRAF inhibition by enhancing the reduction of cell viability, inhibiting long-term cell growth, and suppressing in vivo tumor progression.
A direct head-to-head comparison of an ERK5 inhibitor/BRAF inhibitor combination versus a MEK inhibitor/BRAF inhibitor combination in the same preclinical models would be invaluable to definitively determine the superior strategy. Furthermore, the potential of a triple-combination therapy involving BRAF, MEK, and ERK5 inhibitors warrants investigation to achieve a more comprehensive and durable blockade of MAPK signaling and to overcome resistance. As our understanding of the intricate signaling networks in cancer evolves, targeting parallel pathways like the MEK5-ERK5 axis represents a critical next step in the development of more effective and lasting cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobimetinib Plus Vemurafenib in Patients With Solid Tumors With BRAF Mutations: Results From the Targeted Agent and Profiling Utilization Registry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating the Anti-Inflammatory Effects of ERK5 Inhibition In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of ERK5 inhibition, supported by experimental data. It delves into the nuance of available inhibitors, detailing their performance against alternative compounds and addressing the critical issue of off-target effects.
Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a potential therapeutic target in a variety of inflammatory diseases and inflammation-driven cancers.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contributes to its distinct signaling functions.[2][3] Initial studies using first-generation small molecule inhibitors and genetic knockout models painted a promising picture of ERK5 inhibition as a potent anti-inflammatory strategy. However, the field has evolved with the discovery of confounding off-target effects, necessitating a careful and comparative evaluation of the available chemical tools.
This guide will compare the in vivo anti-inflammatory effects of key ERK5 inhibitors, present detailed experimental protocols for relevant animal models, and visualize the critical signaling pathways and experimental workflows.
The Controversy: On-Target Efficacy vs. Off-Target Effects
A significant debate surrounds the anti-inflammatory and anti-proliferative effects of first-generation ERK5 inhibitors. The widely used compound, XMD8-92, has demonstrated efficacy in various in vivo models of inflammation and cancer.[4][5][6] However, subsequent research revealed that XMD8-92 and its analogs also potently inhibit the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are themselves key regulators of inflammatory gene expression.[3][7][8][9]
This has led to the hypothesis that the observed anti-inflammatory effects of these dual-activity compounds may be largely attributable to their inhibition of bromodomains, rather than ERK5.[3][10] In support of this, highly selective and potent ERK5 inhibitors, such as AX15836, which lack significant BRD4 activity, have been shown to be ineffective at reducing inflammatory responses or cell proliferation in several models where genetic knockdown of ERK5 showed an effect.[3][7][10] This discrepancy suggests that either the kinase activity of ERK5 is not the primary driver of these inflammatory processes, or that non-catalytic scaffolding functions of the ERK5 protein, which are removed by genetic deletion but not by kinase inhibitors, are crucial.[3][4] More recent developments include ERK5 degraders, which also challenge the initial hypotheses based on genetic knockdowns.[4]
This guide will present data for both dual ERK5/BRD inhibitors and selective ERK5 inhibitors to provide a comprehensive and objective overview for researchers designing and interpreting in vivo studies.
Comparative Efficacy of ERK5 Inhibitors in In Vivo Models
The following tables summarize quantitative data from key in vivo studies, comparing the effects of different ERK5 inhibitors and control compounds on inflammatory outcomes.
Table 1: Comparison of Inhibitors in a TPA-Induced Skin Inflammation Model
| Compound | Target(s) | Animal Model | Dosage & Administration | Key Inflammatory Markers & Effects | Reference |
| XMD8-92 | ERK5 / BRD4 | Mouse | Topical application | - Prevented TPA-induced upregulation of IL-1α, IL-1β, and COX-2 mRNA. - No effect on TNFα and IL-6 mRNA expression. - Reduced tumor growth in a two-stage skin carcinogenesis model. | [5][11] |
| Genetic Deletion (erk5Δepidermis) | ERK5 | Mouse | N/A | - Markedly decreased tumor burden in a two-stage skin carcinogenesis model. - Prevented TPA-induced upregulation of IL-1α, IL-1β, and COX-2 transcripts. | [5][11] |
| Tat-SOD | Superoxide Dismutase (antioxidant) | Mouse | Topical application | - Reduced ear thickness and weight. - Inhibited infiltration of inflammatory cells. - Suppressed production of TNF-α, IL-1β, and IL-6. | [12] |
| Tat-Annexin1 | Annexin A1 (anti-inflammatory protein) | Mouse | Topical application | - Markedly inhibited TPA-induced ear edema. - Reduced expression of COX-2, IL-1β, IL-6, and TNF-α. | [13] |
Table 2: Comparison of Inhibitors in Other In Vivo Inflammation Models
| Compound | Target(s) | Animal Model & Disease | Dosage & Administration | Key Inflammatory Markers & Effects | Reference |
| XMD8-92 | ERK5 / BRD4 | Mouse; LPS-induced endotoxemia | Not specified | - Reduces the amounts of proinflammatory cytokines secreted by HMVEC-lung cells when added before or after LPS treatment. | [14] |
| XMD8-92 | ERK5 / BRD4 | Mouse; Doxorubicin-induced inflammasome activation | 5-20 µM (in vitro pre-treatment) | - Inhibited doxorubicin-induced IL-1β secretion in mesothelioma cells. | [6] |
| AX15836 | Selective ERK5 | Not specified in provided abstracts | Not specified in provided abstracts | - Ineffective against all tested cellular models of innate and adaptive immunity. | [3] |
| JQ1 / I-BET762 | Selective BRD | Not specified in provided abstracts | Not specified in provided abstracts | - Showed efficacy in several cellular models of innate and adaptive immunity. | [3] |
| Ruxolitinib | JAK1/2 | Mouse; LPS-induced sepsis | 0.67 mg/kg, i.p. | - Increased survival rate. - Inhibited LPS-induced NO production. - Decreased TNF-α and IL-6. | [15] |
| LGK974 | Wnt signaling | Mouse; LPS-induced endotoxemia | i.p. | - Significantly increased survival rate. - Reduced plasma levels of TNF-α, IL-6, IL-1β, and other cytokines. | [16] |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental design and data interpretation, the following diagrams illustrate the ERK5 signaling pathway in inflammation and a typical in vivo experimental workflow.
Caption: ERK5 signaling pathway in inflammation.
Caption: A representative in vivo experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common in vivo models used to assess the anti-inflammatory effects of ERK5 inhibitors.
Protocol 1: 12-O-Tetradecanoylphorbol-13-Acetate (TPA)-Induced Skin Inflammation in Mice
This model is widely used to study acute and chronic skin inflammation and is relevant for diseases like psoriasis and for studying inflammation-driven cancer.[11][12]
Materials:
-
8-10 week old mice (e.g., C57BL/6 or BALB/c).
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone.
-
Test compounds (e.g., XMD8-92) and vehicle control (e.g., DMSO/acetone).
-
Calipers for measuring ear thickness.
-
Reagents for euthanasia and tissue collection.
-
Equipment for qRT-PCR, ELISA, and histology.
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Measure the thickness of both ears of each mouse using a digital caliper.
-
Induction of Inflammation: Apply a single topical dose of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of one ear. The contralateral ear can serve as a vehicle control.
-
Compound Administration:
-
For prophylactic treatment, apply the test compound (e.g., topically or via intraperitoneal injection) at a predetermined time before TPA application.
-
For therapeutic treatment, apply the test compound at a specified time after TPA application.
-
-
Monitoring: Measure ear thickness at various time points after TPA application (e.g., 6, 24, 48, and 72 hours) to assess the inflammatory edema.
-
Endpoint and Sample Collection:
-
At the end of the experiment (e.g., 72 hours), euthanize the mice.
-
Collect the ears and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histology.
-
Blood samples can also be collected via cardiac puncture for systemic cytokine analysis.
-
-
Analysis:
-
Histology: Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.
-
Gene Expression: Extract RNA from the ear tissue and perform qRT-PCR to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and enzymes (e.g., COX-2).
-
Protein Levels: Perform ELISA on tissue homogenates or serum to quantify cytokine protein levels.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and relevant animal model for studying the pathology and therapeutic interventions for rheumatoid arthritis.[17][18][19]
Materials:
-
8-10 week old DBA/1 mice (highly susceptible strain).
-
Bovine or chicken type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Syringes and needles for immunization.
-
Test compounds and vehicle for administration.
-
Calipers for measuring paw swelling.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of type II collagen and CFA by homogenizing equal volumes of the two solutions until a stable emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen in IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Compound Administration: Begin administration of the test compound or vehicle at a predetermined time, for example, starting from the day of the booster immunization (therapeutic protocol) or before the onset of clinical signs.
-
Monitoring and Scoring:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw 3-4 times per week based on a scale (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the ankle; 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Endpoint and Sample Collection:
-
The experiment typically concludes around day 42-56 post-primary immunization.
-
Euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for measurement of anti-collagen antibodies and systemic inflammatory markers.
-
-
Analysis:
-
Histology: Decalcify the paws, embed in paraffin, and stain with H&E and Safranin O to assess synovitis, pannus formation, and cartilage loss.
-
Serology: Use ELISA to measure the levels of collagen-specific IgG1 and IgG2a antibodies in the serum.
-
Cytokine Analysis: Measure cytokine levels in the serum or in supernatants from cultured splenocytes restimulated with collagen.
-
Conclusion
The in vivo validation of ERK5's role in inflammation is a complex and evolving area of research. While early studies with dual-activity inhibitors like XMD8-92 suggested a significant pro-inflammatory function for ERK5, the lack of efficacy with highly selective inhibitors such as AX15836 complicates this picture. It is now crucial for researchers to consider the potential for off-target effects and to choose their chemical probes carefully. The use of multiple, well-characterized inhibitors with different selectivity profiles, in conjunction with genetic models, will be essential to definitively elucidate the therapeutic potential of targeting the ERK5 pathway in inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting robust in vivo studies to further investigate this important signaling pathway.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK5 is a critical mediator of inflammation-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice by transduced Tat-Annexin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ruxolitinib protects lipopolysaccharide (LPS)-induced sepsis through inhibition of nitric oxide production in mice - Li - Annals of Translational Medicine [atm.amegroups.org]
- 16. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ERK5 Gene Silencing Versus Pharmacological Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological methods for targeting the Extracellular signal-Regulated Kinase 5 (ERK5) is critical for robust experimental design and accurate interpretation of results. This guide provides a comprehensive comparison of ERK5 gene silencing techniques, such as siRNA and shRNA, and pharmacological inhibition, supported by experimental data and detailed methodologies.
Introduction to ERK5 and its Significance
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike the more extensively studied ERK1/2, ERK5 possesses a unique C-terminal tail containing a nuclear localization signal and a transcriptional transactivation domain, enabling it to directly regulate gene expression.[2][3] The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[4][5] Its dysregulation has been implicated in various diseases, most notably in cancer, where it can contribute to tumor growth and resistance to therapy.[2][6]
The ERK5 Signaling Pathway
The activation of ERK5 is a multi-step process initiated by upstream signals that converge on a three-tiered kinase cascade. This cascade begins with the activation of MAP kinase kinase kinases (MEKK2/3), which then phosphorylate and activate MAP kinase kinase 5 (MEK5).[3] MEK5, in turn, dually phosphorylates ERK5 on a conserved Threonine-Glutamic acid-Tyrosine (TEY) motif within its kinase domain, leading to its activation.[2][3] Activated ERK5 can then phosphorylate a range of downstream substrates in both the cytoplasm and the nucleus, influencing cellular function.
Comparative Overview: Gene Silencing vs. Pharmacological Inhibition
| Feature | Gene Silencing (siRNA/shRNA) | Pharmacological Inhibition |
| Mechanism | Post-transcriptional gene silencing by targeting ERK5 mRNA for degradation. | Direct binding to the ERK5 protein, typically at the ATP-binding site, to inhibit its kinase activity. |
| Specificity | High sequence specificity, but potential for off-target effects due to partial complementarity with other mRNAs.[7] | Varies significantly between inhibitors. Early inhibitors like XMD8-92 have notable off-target effects (e.g., BRD4).[8][9] Newer inhibitors show improved selectivity.[3] |
| Duration of Effect | siRNA: Transient (typically 48-96 hours). shRNA: Can be stable and long-term if integrated into the genome. | Generally transient and dependent on the inhibitor's half-life and dosing schedule. |
| Completeness of Inhibition | Typically results in a significant reduction (knockdown) of ERK5 protein levels, but rarely a complete knockout. | Can achieve high levels of kinase activity inhibition, but does not affect the non-catalytic functions of the ERK5 protein. |
| Key Advantage | Directly targets the source (mRNA), allowing for the study of the roles of the entire ERK5 protein (both catalytic and non-catalytic functions). | Allows for acute and reversible inhibition, providing temporal control over ERK5 activity. More readily translatable to therapeutic applications. |
| Key Disadvantage | Can have off-target effects and the efficiency of knockdown can vary between cell types and transfection reagents.[7] | Inhibitors may have off-target effects, and some can paradoxically activate the transcriptional function of ERK5.[1][10] |
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a direct comparison of the efficacy of ERK5 gene silencing and pharmacological inhibition.
Table 1: Effect on Cell Viability and Proliferation
| Method | Cell Line | Assay | Result | Reference |
| Gene Silencing | ||||
| ERK5 shRNA | MDA-MB-453 (Breast Cancer) | Cell Proliferation Assay | Significant decrease in cell proliferation. | [11] |
| ERK5 shRNA | A375, SK-Mel-5 (Melanoma) | Transcriptomic Analysis & Senescence Assay | Induction of cellular senescence and cell-cycle arrest. | [12] |
| ERK5 siRNA | Endometrial Cancer Cells | Crystal Violet Assay | Significant reduction in cell proliferation. | [13] |
| Pharmacological Inhibition | ||||
| XMD8-92 | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 = 31.3 µM | [14] |
| XMD8-92 | Kasumi-1, HL-60 (AML) | CCK-8 Assay | Inhibition of cell proliferation and induction of apoptosis. | [15] |
| JWG-071 | H460 (Lung Cancer) | MTT Assay | Dose-dependent reduction in cell proliferation. | [16] |
| AX15836 | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | No significant effect on cell viability, contrasting with XMD8-92. | [17] |
| SKLB-D18 (dual ERK1/2/5 inhibitor) | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 = 0.93 ± 0.11 µM | [14] |
Table 2: Specificity and Off-Target Effects of Pharmacological Inhibitors
| Inhibitor | Primary Target | Known Off-Targets | Key Observation | Reference |
| XMD8-92 | ERK5 | BRD4 (equiponent inhibition) | Anti-proliferative effects may be due to BRD4 inhibition rather than ERK5 kinase inhibition. Should be used with caution. | [2][8][9] |
| AX15836 | ERK5 | Lacks BRD4 activity | Does not always phenocopy genetic ERK5 knockdown, suggesting non-catalytic roles of ERK5 are important. | [15][17] |
| JWG-071 | ERK5 | LRRK2 | More selective than first-generation inhibitors. | [3] |
| BIX02188 / BIX02189 | MEK5 | Src | Useful for inhibiting the upstream activation of ERK5. | [1][2] |
| ADTL-EI1712 | ERK1/2, ERK5 | Kit, Axl | Dual inhibitor designed to overcome resistance mechanisms. | [1] |
Experimental Protocols
Below are generalized yet detailed methodologies for key experiments involving ERK5 gene silencing and pharmacological inhibition.
ERK5 Gene Silencing using siRNA
Objective: To transiently reduce the expression of ERK5 in cultured cells.
Materials:
-
ERK5-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine).
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
Target cells (e.g., HeLa, MDA-MB-231).
-
Reagents for Western blotting or qRT-PCR.
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute 5 µL of ERK5 siRNA (20 µM stock) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells in each well containing fresh complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the level of ERK5 protein knockdown by Western blotting or ERK5 mRNA knockdown by qRT-PCR. A non-targeting siRNA should be used as a negative control.[18]
Stable ERK5 Knockdown using shRNA
Objective: To achieve long-term, stable suppression of ERK5 expression.
Materials:
-
Lentiviral or retroviral vector encoding an ERK5-specific shRNA and a selectable marker (e.g., puromycin resistance).
-
Packaging plasmids.
-
HEK293T cells for virus production.
-
Target cells.
-
Polybrene.
-
Puromycin.
Protocol:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter it through a 0.45 µm filter.
-
Transduction: Plate target cells and allow them to adhere. On the following day, replace the medium with fresh medium containing the viral supernatant and polybrene (4-8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.
-
Expansion and Validation: Expand the puromycin-resistant cell population and validate ERK5 knockdown by Western blotting or qRT-PCR.
Pharmacological Inhibition of ERK5
Objective: To acutely inhibit the kinase activity of ERK5.
Materials:
-
ERK5 inhibitor (e.g., JWG-071, AX15836) dissolved in a suitable solvent (e.g., DMSO).
-
Target cells.
-
Reagents for downstream assays (e.g., cell viability, Western blotting for phosphorylated substrates).
Protocol:
-
Cell Seeding: Plate cells at the desired density for the intended downstream assay.
-
Inhibitor Treatment: Prepare a stock solution of the ERK5 inhibitor in DMSO. Dilute the inhibitor to the desired final concentrations in complete cell culture medium. The final DMSO concentration should typically be kept below 0.1%.
-
Incubation: Replace the medium on the cells with the inhibitor-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO only) must be included.
-
Assessment of Efficacy:
-
Target Engagement: To confirm inhibition of ERK5 kinase activity, assess the phosphorylation status of a downstream target of ERK5 by Western blotting.
-
Phenotypic Readout: Perform assays to measure the biological effect of inhibition, such as cell viability (MTT assay), proliferation (cell counting), or apoptosis (caspase activity assay).
-
Visualizing the Experimental Workflow
Discussion and Conclusion
The choice between ERK5 gene silencing and pharmacological inhibition depends heavily on the specific research question. Gene silencing is a powerful tool for elucidating the full biological roles of the ERK5 protein, encompassing both its kinase-dependent and -independent functions. However, the potential for off-target effects necessitates careful validation with multiple siRNA/shRNA sequences.
Pharmacological inhibitors offer temporal control and are more directly relevant to drug development. However, the field has been challenged by the off-target effects of early-generation inhibitors and the phenomenon of paradoxical activation of ERK5's transcriptional activity by some kinase inhibitors.[1][10] This highlights a critical consideration: inhibition of kinase activity does not always equate to the complete loss of ERK5 function and may not phenocopy genetic knockdown.[9][17]
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.origene.com [cdn.origene.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. researchgate.net [researchgate.net]
- 14. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
Predicting Responsiveness to ERK5 Inhibition: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a promising therapeutic target in oncology. Its role in promoting cancer cell proliferation, survival, and resistance to therapy has spurred the development of specific ERK5 inhibitors. However, identifying patients who are most likely to benefit from these agents is a critical challenge. This guide provides a comparative overview of potential biomarkers for predicting response to ERK5 inhibitor treatment, supported by available preclinical data.
The ERK5 Signaling Pathway
The canonical ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress signals. These stimuli activate the upstream kinases MEKK2 or MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates and activates ERK5, leading to the regulation of downstream transcription factors such as those in the myocyte enhancer factor-2 (MEF2) family, ultimately influencing cellular processes like proliferation and survival.[1]
References
In vivo validation of ERK5's role in neuroprotection using specific inhibitors
An In-depth Comparative Guide to the In Vivo Validation of ERK5's Role in Neuroprotection Using Specific Inhibitors
Foreword for Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a promising therapeutic target for neurodegenerative diseases. This guide provides a comprehensive comparison of the available specific inhibitors used to validate the neuroprotective role of ERK5 in vivo. We delve into the experimental data, present detailed protocols, and visualize the critical signaling pathways to offer a clear and objective resource for advancing research and development in this field.
Comparison of Specific ERK5 Inhibitors in Neuroprotection Studies
While the body of research on the neuroprotective role of ERK5 is growing, direct in-vivo comparative studies of specific inhibitors are still limited. Much of the current understanding is derived from in-vitro studies and in-vivo cancer models. This guide synthesizes the available data to provide a comparative overview.
Table 1: Quantitative Comparison of ERK5 Inhibitors in Neuroprotection-Related Studies
| Inhibitor | Target(s) | Model System | Key Quantitative a | Reference |
| BIX02189 | MEK5 | Primary Dopaminergic Neuron Cultures (in vitro) | - 40% decrease in dopaminergic neuron survival after 48h with 10 µM BIX02189 | [1] |
| XMD8-92 | ERK5, BRD4 | HeLa, A549, and LL/2 xenograft mouse model (in vivo cancer model) | - 95% inhibition of tumor growth | [2] |
| AX15836 | ERK5 | In vivo pharmacokinetic data available, but no specific in vivo neuroprotection data found. | N/A | [1] |
Signaling Pathways and Experimental Workflows
ERK5 Signaling Pathway in Neuroprotection
The ERK5 signaling cascade is a critical pathway in mediating neuronal survival. Activation of this pathway, often initiated by neurotrophic factors, leads to the phosphorylation and activation of downstream transcription factors that promote the expression of anti-apoptotic and pro-survival genes.
Caption: ERK5 signaling pathway in neuroprotection and points of inhibition.
Experimental Workflow for In Vitro Neuroprotection Assay
The following workflow outlines a typical experiment to assess the neuroprotective effects of an ERK5 inhibitor in a primary neuronal culture model.
Caption: Workflow for in vitro validation of ERK5 inhibitor neuroprotection.
Detailed Experimental Protocols
In Vitro Assessment of Neuroprotection using BIX02189 in Primary Dopaminergic Neuron Cultures
This protocol is based on the methodology described in the study by Vang et al. (2014).[1]
1. Primary Mesencephalic Culture Preparation:
-
Ventral mesencephalon from embryonic day 14 (E14) Fischer 344 rat embryos are dissected.
-
The tissue is mechanically dissociated in a solution containing trypsin and DNase.
-
Cells are plated on poly-D-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment with BIX02189 and Neurotoxin:
-
On day in vitro (DIV) 5, cultures are treated with the MEK5 inhibitor BIX02189 (e.g., 10 µM).
-
Thirty minutes after inhibitor treatment, the dopaminergic neurotoxin 6-hydroxydopamine (6-OHDA) is added (e.g., 20 µM).
-
Control groups include vehicle-treated, 6-OHDA alone, and BIX02189 alone.
3. Assessment of Dopaminergic Neuron Survival:
-
After 48 hours of incubation, cells are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons is counted in a blinded manner using a microscope.
-
Data is expressed as a percentage of the vehicle-treated control group.
Discussion and Future Directions
The available data, primarily from in vitro studies, strongly suggests a neuroprotective role for the ERK5 signaling pathway. The MEK5 inhibitor BIX02189 has shown efficacy in protecting dopaminergic neurons from neurotoxin-induced cell death in culture.[1] However, a significant gap exists in the literature regarding the in vivo validation of specific and selective ERK5 inhibitors for neuroprotection.
The off-target effects of early generation inhibitors like XMD8-92 on BRD4 highlight the importance of using highly selective compounds such as AX15836 for future in vivo studies. While in vivo pharmacokinetic data for AX15836 is available, its efficacy in animal models of neurodegenerative diseases remains to be demonstrated.
Future research should focus on:
-
Conducting in vivo studies with selective ERK5 inhibitors like AX15836 in well-established animal models of neurodegenerative diseases (e.g., stroke, Parkinson's disease).
-
Performing direct, head-to-head comparisons of different ERK5 inhibitors in these in vivo models to determine their relative efficacy and therapeutic potential.
-
Elucidating the downstream molecular mechanisms by which ERK5 inhibition confers neuroprotection in vivo.
By addressing these key areas, the scientific community can move closer to validating ERK5 as a viable therapeutic target for the treatment of debilitating neurodegenerative disorders.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Protein Kinase Inhibitor 5
This document provides crucial safety and logistical information for the proper disposal of Protein Kinase Inhibitor 5, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. The term "this compound" can be ambiguous; therefore, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use.
Key Compound Information
Different compounds may be referred to as "this compound." The following table summarizes key data for related compounds found in safety and product documentation.
| Identifier | CAS Number | Molecular Formula | Molecular Weight | Key Inhibitory Values |
| Protein Kinase Inhibitor | 99533-80-9 | Not Specified | Not Specified | Not Specified |
| PKA Inhibitor 5-24 | 99534-03-9 | Not Specified | Not Specified | Kᵢ = 2.3 nM for PKA[1][2] |
| Protein Kinase Inhibitor | Not Specified | C27 H21 N3 O5 | 467.47 | Not Specified |
| This compound | 2278204-94-5 | C29H31F2N7O | 531.60 | IC₅₀ = 1.8 nM for TRK-A[3][4] |
Safe Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all recommended safety precautions are in place.
Handling:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Prevent ingestion and inhalation.[5]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Store the inhibitor in a freezer in a tightly sealed container.[5][6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter may be recommended.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a way that prevents environmental release and complies with all applicable regulations.
Methodology:
-
Waste Classification: Chemical waste generators are required to determine if the discarded chemical is classified as a hazardous waste.[5] Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations for accurate classification.[5]
-
Waste Segregation:
-
Do not mix with other incompatible waste streams. This compound is known to be incompatible with strong oxidizing agents.[5]
-
Collect waste in a designated, properly labeled, and sealed container.
-
-
Spill Management:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" and its CAS number if known.
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Final Disposal:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
